5-Bromo-2-propoxypyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-propoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-2-3-11-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSHLCWIQIJJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633579 | |
| Record name | 5-Bromo-2-propoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-64-6 | |
| Record name | 5-Bromo-2-propoxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-propoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 5-Bromo-2-propoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-propoxypyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. As a versatile synthetic intermediate, it offers multiple reaction sites for the construction of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics. Due to the limited availability of direct experimental data for this compound, this guide leverages data from closely related analogs to provide reliable estimations. Furthermore, this document explores the potential biological relevance of this class of compounds, highlighting their investigation as anticancer agents and modulators of key signaling pathways.
Chemical Structure and Identification
This compound belongs to the class of 2-alkoxypyrimidines. The core structure consists of a pyrimidine ring substituted with a bromine atom at the 5-position and a propoxy group at the 2-position.
Table 1: Structural and Identification Data for this compound and Related Analogs
| Property | This compound (Predicted) | 5-Bromo-2-isopropoxypyrimidine[1][2] | 5-Bromo-2-ethoxypyrimidine |
| Molecular Formula | C₇H₉BrN₂O | C₇H₉BrN₂O[2] | C₆H₇BrN₂O |
| Molecular Weight | 217.06 g/mol | 217.06 g/mol [2] | 203.04 g/mol |
| CAS Number | Not available | 121487-12-5[1][2] | 17758-11-1 |
| IUPAC Name | This compound | 5-bromo-2-(propan-2-yloxy)pyrimidine | 5-bromo-2-ethoxypyrimidine |
| SMILES | CCOCc1nccc(Br)n1 | CC(C)Oc1nccc(Br)n1 | CCO c1nccc(Br)n1 |
| InChI | InChI=1S/C7H9BrN2O/c1-2-5-11-7-9-4-6(8)3-10-7/h3-4H,2,5H2,1H3 | InChI=1S/C7H9BrN2O/c1-5(2)11-7-9-4-6(8)3-10-7/h3-5H,1-2H3 | InChI=1S/C6H7BrN2O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 |
Physicochemical Properties
Table 2: Physicochemical Properties of 5-Bromo-2-alkoxypyrimidines
| Property | This compound (Estimated) | 5-Bromo-2-methoxypyridine[3] | 5-Bromo-2-chloropyrimidine | 5-Bromopyrimidine |
| Appearance | White to off-white solid | Light yellow liquid[4] | Off-white to beige crystalline powder | Solid |
| Melting Point (°C) | 70 - 85 | - | 73-79 | 67-73 |
| Boiling Point (°C) | > 200 | 80 °C/12 mmHg[3] | - | - |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol, dichloromethane). Sparingly soluble in water. | - | - | - |
| Density (g/mL) | ~1.5 | 1.453 at 25 °C[3] | - | - |
Synthesis and Reactivity
Proposed Synthetic Protocol
A plausible and efficient method for the synthesis of this compound is via the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyrimidine with sodium propoxide. 5-Bromo-2-chloropyrimidine is a common starting material for such reactions.
Reaction Scheme:
Experimental Protocol:
-
Preparation of Sodium Propoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous propanol. To this, add sodium metal in small portions with stirring until all the sodium has reacted to form a solution of sodium propoxide.
-
Nucleophilic Substitution: To the freshly prepared sodium propoxide solution, add a solution of 5-Bromo-2-chloropyrimidine in anhydrous propanol dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate.
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Reactivity
The this compound molecule offers two primary sites for further functionalization, making it a valuable building block in organic synthesis.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of aryl, alkynyl, and amino moieties, respectively.
-
Lithiation: The pyrimidine ring can be lithiated, typically at the 4- or 6-position, to generate an organolithium intermediate that can react with various electrophiles.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not publicly available, its spectral characteristics can be predicted based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | - A singlet for the two pyrimidine protons (H4 and H6) in the aromatic region (δ 8.5-9.0 ppm).- A triplet corresponding to the -OCH₂- protons of the propoxy group (δ 4.2-4.5 ppm).- A sextet for the -CH₂- protons of the propoxy group (δ 1.7-2.0 ppm).- A triplet for the terminal -CH₃ protons of the propoxy group (δ 0.9-1.2 ppm). |
| ¹³C NMR | - Resonances for the pyrimidine ring carbons, with the carbon bearing the bromine atom (C5) and the carbon attached to the propoxy group (C2) being significantly deshielded.- Resonances for the three carbons of the propoxy group. |
| IR (Infrared) | - C-H stretching vibrations of the aromatic pyrimidine ring and the aliphatic propoxy group.- C=N and C=C stretching vibrations characteristic of the pyrimidine ring (around 1400-1600 cm⁻¹).- C-O stretching vibration of the ether linkage (around 1000-1300 cm⁻¹).- C-Br stretching vibration at lower wavenumbers. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight.- A characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at M⁺ and M⁺+2. |
Biological Activity and Potential Applications
While there is no specific biological data for this compound, the broader class of 5-bromopyrimidine derivatives has shown significant promise in drug discovery.[5]
-
Anticancer Activity: Numerous studies have reported the synthesis and evaluation of 5-bromopyrimidine analogs as potent anticancer agents.[6] These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines, including human colon cancer, lung cancer, and leukemia.[7]
-
Enzyme Inhibition: 5-Bromopyrimidine derivatives have been identified as inhibitors of several key enzymes implicated in disease, such as protein kinases (e.g., Bcr/Abl tyrosine kinase) and dihydrofolate reductase (DHFR).[5][7]
-
Bone Anabolic Agents: A recent study highlighted the potential of pyrimidine derivatives to promote osteogenesis through the BMP2/SMAD1 signaling pathway, suggesting their utility in treating bone-related disorders.[8]
Signaling Pathway and Experimental Workflow
Given the documented activity of pyrimidine derivatives as bone anabolic agents, a relevant signaling pathway to visualize is the BMP2/SMAD1 pathway. The following diagram illustrates the general mechanism by which a hypothetical pyrimidine derivative could promote osteogenesis.
Caption: BMP2/SMAD1 signaling pathway in osteogenesis.
The following diagram illustrates a general experimental workflow for the synthesis and biological evaluation of novel pyrimidine derivatives.
Caption: Drug discovery workflow for pyrimidine derivatives.
Conclusion
This compound is a promising, yet underexplored, chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. While direct experimental data is sparse, a comprehensive understanding of its chemical properties and reactivity can be inferred from related compounds. The pyrimidine scaffold, and specifically 5-bromopyrimidine derivatives, continue to be a fertile ground for drug discovery, with demonstrated activities in oncology and regenerative medicine. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore their therapeutic potential.
References
- 1. aobchem.com [aobchem.com]
- 2. usbio.net [usbio.net]
- 3. 5-ブロモ-2-メトキシピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Bromo-2-methoxypyridine | 13472-85-0 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-2-propoxypyrimidine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-propoxypyrimidine, a halogenated pyrimidine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of data for this specific compound, this guide also includes information on its close isomer, 5-Bromo-2-isopropoxypyrimidine, for comparative purposes.
Core Chemical Data
| Property | This compound | 5-Bromo-2-isopropoxypyrimidine |
| CAS Number | Not readily available | 121487-12-5[1] |
| Molecular Formula | C₇H₉BrN₂O | C₇H₉BrN₂O[1] |
| Molecular Weight | 217.06 g/mol | 217.06 g/mol [1] |
| Chemical Structure | A pyrimidine ring substituted with a bromine atom at the 5th position and a propoxy group at the 2nd position. | A pyrimidine ring substituted with a bromine atom at the 5th position and an isopropoxy group at the 2nd position. |
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the readily available 5-Bromo-2-chloropyrimidine can be reacted with sodium propoxide.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Bromo-2-chloropyrimidine
-
Sodium metal
-
Anhydrous propan-1-ol
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of Sodium Propoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal to an excess of anhydrous propan-1-ol with stirring. The reaction is exothermic and will produce hydrogen gas. Continue stirring until all the sodium has reacted to form sodium propoxide.
-
Reaction Setup: In a separate flask, dissolve 5-Bromo-2-chloropyrimidine in anhydrous THF.
-
Nucleophilic Substitution: Slowly add the freshly prepared sodium propoxide solution to the solution of 5-Bromo-2-chloropyrimidine at room temperature with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (5-Bromo-2-chloropyrimidine) is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Logical Workflow for Synthesis
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
Potential Applications in Research and Drug Development
Halogenated pyrimidines, such as this compound, are valuable building blocks in medicinal chemistry. The bromine atom at the 5-position serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings), allowing for the introduction of diverse substituents and the construction of complex molecular architectures. The 2-propoxy group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
Given the structural similarities to other biologically active pyrimidine derivatives, this compound could be a key intermediate in the synthesis of novel therapeutic agents, including but not limited to:
-
Kinase inhibitors
-
Antiviral agents
-
Anticancer agents
-
Central nervous system modulators
Researchers and drug development professionals can utilize this intermediate to generate libraries of novel compounds for high-throughput screening and lead optimization studies. The specific steric and electronic properties conferred by the propoxy group may offer advantages in potency, selectivity, or pharmacokinetic profiles compared to other alkoxy-substituted pyrimidines.
References
Spectral Analysis of 5-Bromo-2-propoxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data and analytical methodologies for the characterization of 5-Bromo-2-propoxypyrimidine (CAS No. 886365-64-6). Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectral values based on established principles of spectroscopy and data from analogous structures. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to guide researchers in their analytical workflows.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.55 | Singlet | 2H | H-4, H-6 (Pyrimidine ring protons) |
| ~4.30 | Triplet | 2H | -O-CH₂ -CH₂-CH₃ |
| ~1.85 | Sextet | 2H | -O-CH₂-CH₂ -CH₃ |
| ~1.05 | Triplet | 3H | -O-CH₂-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~163.5 | C-2 (Carbon attached to propoxy group) |
| ~158.0 | C-4, C-6 (Pyrimidine ring carbons) |
| ~115.0 | C-5 (Carbon attached to bromine) |
| ~70.0 | -O-CH₂ -CH₂-CH₃ |
| ~22.5 | -O-CH₂-CH₂ -CH₃ |
| ~10.5 | -O-CH₂-CH₂-CH₃ |
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970-2870 | Medium-Strong | C-H stretch (Aliphatic) |
| ~1580-1550 | Strong | C=N, C=C stretch (Pyrimidine ring) |
| ~1470-1430 | Medium | C-H bend (Aliphatic) |
| ~1250-1200 | Strong | C-O-C stretch (Asymmetric) |
| ~1050-1000 | Strong | C-O-C stretch (Symmetric) |
| ~600-500 | Medium-Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Abundance | Assignment |
| 216/218 | High | [M]⁺, Molecular ion peak (Characteristic 1:1 isotopic pattern for Bromine) |
| 173/175 | Medium | [M - C₃H₇]⁺, Loss of propyl group |
| 137 | Medium | [M - Br]⁺, Loss of Bromine |
| 79/81 | Medium | [Br]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Instrumentation: A 500 MHz NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of 0-10 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0-200 ppm.
-
Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.
-
Co-add 1024 or more scans to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum in the range of 4000-400 cm⁻¹.
-
Set the resolution to 4 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole mass analyzer.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent such as methanol or dichloromethane (10-100 µg/mL).
Data Acquisition:
-
Introduce the sample into the ion source via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Set the electron ionization energy to 70 eV.
-
Scan a mass range of m/z 50-300.
-
The quadrupole mass analyzer will separate the ions based on their mass-to-charge ratio.
-
The detector will record the abundance of each ion.
Visualizations
The following diagrams illustrate the logical workflow for the spectral analysis of this compound.
Solubility of 5-Bromo-2-propoxypyrimidine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-propoxypyrimidine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for solubility determination. It includes qualitative solubility information for structurally related compounds, a detailed, adaptable experimental protocol for quantitative solubility measurement, and a general synthetic pathway for 5-bromo-2-substituted pyrimidines. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively utilize this compound in their work.
Introduction
This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core component of many biologically active molecules, and the bromo- and propoxy- substituents on this particular compound offer versatile handles for further chemical modification. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in chemical reactions, purification processes, formulation development, and in vitro/in vivo screening.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Chemical Formula | C₇H₉BrN₂O |
| Molecular Weight | 217.07 g/mol |
| Appearance | Expected to be a solid at room temperature |
| CAS Number | Not readily available |
Solubility Profile
Quantitative Solubility Data
Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents at different temperatures.
Qualitative Solubility of Structurally Related Compounds
To provide a useful, albeit indirect, reference for formulating solvent systems for this compound, the following table summarizes the qualitative solubility of similar bromo-substituted pyrimidine and pyridine derivatives. The principle of "like dissolves like" suggests that the solubility of this compound may follow similar trends.
| Solvent | 5-Bromo-2-nitropyridine[1] | 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 5-BROMO-2-METHYL-PYRIMIDINE[2] |
| Water | Insoluble | Insoluble | - |
| Methanol | Slightly Soluble / Readily Dissolving | Limited compatibility | Soluble[2] |
| Ethanol | Readily Dissolving | Limited compatibility | - |
| Chloroform | Slightly Soluble | - | - |
| Dimethyl Sulfoxide (DMSO) | Readily Dissolving | Good solubility | - |
| Dimethylformamide (DMF) | - | Good solubility | - |
Note: "Readily dissolving" suggests good solubility, while "slightly soluble" indicates limited solubility. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent using the equilibrium gravimetric method. This method is reliable and widely used for determining the thermodynamic solubility of solid compounds.
Principle
A saturated solution of this compound is prepared in a specific solvent at a constant temperature. A known volume or mass of the clear, saturated supernatant is then carefully transferred to a pre-weighed container and the solvent is evaporated. The mass of the remaining solid solute is determined, from which the solubility can be calculated and expressed in various units (e.g., g/100 mL, mg/mL, or mole fraction).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath
-
Calibrated pipettes and syringes
-
Syringe filters (chemically compatible with the solvent)
-
Vials with screw caps
-
Drying oven or vacuum desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.
-
Accurately add a known volume (e.g., 5.00 mL) or mass of the desired organic solvent to each vial.
-
Tightly seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure the solution reaches thermodynamic equilibrium.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette or syringe.
-
Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry container. This step is critical to remove any undissolved microparticles.
-
-
Solvent Evaporation and Weighing:
-
Place the container with the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute. A gentle stream of nitrogen can be used to accelerate evaporation.
-
Once the solvent appears to be fully evaporated, place the container in a vacuum desiccator to remove any residual solvent and cool to room temperature.
-
Weigh the container with the solid residue.
-
Repeat the drying and weighing cycles until a constant mass is achieved.
-
Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of container with residue - Mass of empty container) / Volume of supernatant withdrawn (mL)] * 100
Visualization of Related Processes
General Synthetic Pathway for 5-Bromo-2-Substituted Pyrimidines
The following diagram illustrates a general synthetic route to 5-bromo-2-substituted pyrimidines, starting from 2-hydroxypyrimidine. This provides context for the synthesis of the target compound and its analogues.
Caption: General synthetic pathway to this compound.
Experimental Workflow for Solubility Determination
The logical flow of the experimental protocol for determining solubility is visualized below.
Caption: Workflow for experimental solubility determination.
Conclusion
While direct quantitative solubility data for this compound remains elusive in the current body of scientific literature, this technical guide provides a crucial framework for researchers. By presenting qualitative data for analogous compounds and a detailed, adaptable experimental protocol, this document empowers scientists and drug development professionals to determine the solubility of this important pharmaceutical intermediate in their specific solvent systems. The provided visualizations of the general synthetic pathway and experimental workflow further aid in the practical application of this compound. The empirical determination of the solubility of this compound is strongly encouraged to facilitate its broader use in research and development.
References
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-propoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-propoxypyrimidine, a key intermediate in medicinal chemistry and drug discovery. This document outlines a plausible and detailed synthetic route, methods for purification, and a summary of its physicochemical and spectral properties.
Introduction
This compound is a substituted pyrimidine derivative with significant potential as a building block in the synthesis of complex organic molecules. The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active compounds, including approved pharmaceuticals. The presence of a bromo substituent at the 5-position and a propoxy group at the 2-position offers two distinct points for further chemical modification, making it a versatile intermediate for the generation of diverse compound libraries in drug discovery programs. The bromo group can participate in various cross-coupling reactions, while the propoxy group modulates the electronic properties and lipophilicity of the molecule.
Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the preparation of a suitable precursor, 5-bromo-2-halopyrimidine, typically 5-bromo-2-chloropyrimidine. The second step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro group is displaced by a propoxy group.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-chloropyrimidine from 2-Hydroxypyrimidine
A common route to 5-bromo-2-chloropyrimidine involves the bromination of 2-hydroxypyrimidine followed by chlorination.[1][2][3]
Materials:
-
2-Hydroxypyrimidine
-
Hydrobromic acid (HBr)
-
Hydrogen peroxide (H₂O₂)
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine or Diisopropylethylamine
-
Toluene or another suitable solvent
-
Sodium carbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Bromination: In a reaction vessel, 2-hydroxypyrimidine is mixed with hydrobromic acid.[1] The mixture is heated, and hydrogen peroxide is added portion-wise while maintaining the reaction temperature.[1] The reaction is monitored by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed. Upon completion, the reaction mixture is cooled, and the resulting precipitate of 5-bromo-2-hydroxypyrimidine is collected by filtration, washed, and dried.
-
Chlorination: The dried 5-bromo-2-hydroxypyrimidine is suspended in a solvent such as toluene.[3] Phosphorus oxychloride is added, followed by the slow addition of an organic base like triethylamine.[1] The mixture is heated to reflux and maintained for several hours until the reaction is complete. After cooling, the excess phosphorus oxychloride and solvent are removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a sodium carbonate solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 5-bromo-2-chloropyrimidine.
Step 2: Synthesis of this compound
This step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of 5-bromo-2-chloropyrimidine is displaced by a propoxy group.[4]
Materials:
-
5-Bromo-2-chloropyrimidine
-
Propanol
-
Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Formation of Sodium Propoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), anhydrous propanol is dissolved in anhydrous DMF. Sodium hydride is added portion-wise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium propoxide.
-
Substitution Reaction: A solution of 5-bromo-2-chloropyrimidine in anhydrous DMF is added dropwise to the freshly prepared sodium propoxide solution at room temperature. The reaction mixture is then heated and stirred for several hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Physicochemical and Spectral Data
Physicochemical Properties
| Property | Value |
| CAS Number | 886365-64-6[5][6][7][8] |
| Molecular Formula | C₇H₉BrN₂O[5] |
| Molecular Weight | 217.06 g/mol [5] |
| Appearance | Expected to be a solid at room temperature |
| SMILES | CCCOC1=NC=C(Br)C=N1[5] |
Predicted Spectroscopic Data
The following data are predicted or extrapolated from closely related structures and should be confirmed by experimental analysis.
1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | s | 2H | H-4, H-6 (Pyrimidine ring protons) |
| ~4.3 | t | 2H | -OCH₂- |
| ~1.8 | sext | 2H | -CH₂-CH₃ |
| ~1.0 | t | 3H | -CH₃ |
13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C-2 |
| ~159 | C-4, C-6 |
| ~107 | C-5 |
| ~69 | -OCH₂- |
| ~22 | -CH₂-CH₃ |
| ~10 | -CH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2970-2870 | C-H stretch (aliphatic) |
| ~1570-1550 | C=N stretch (pyrimidine ring) |
| ~1470-1430 | C=C stretch (pyrimidine ring) |
| ~1250-1200 | C-O-C stretch (asymmetric) |
| ~1050-1000 | C-O-C stretch (symmetric) |
| ~600-500 | C-Br stretch |
MS (Mass Spectrometry)
| m/z | Assignment |
| 216/218 | [M]⁺, [M+2]⁺ (presence of Bromine) |
Applications in Drug Development
Substituted pyrimidines are a cornerstone in medicinal chemistry due to their ability to mimic the structure of endogenous nucleobases and their versatile biological activities. This compound serves as a valuable intermediate for the synthesis of targeted therapeutics, including but not limited to:
-
Kinase Inhibitors: The pyrimidine core is a common scaffold in many kinase inhibitors used in oncology.
-
Antiviral Agents: As a nucleoside analogue precursor, it can be utilized in the development of new antiviral drugs.
-
Receptor Antagonists: The scaffold can be elaborated to design antagonists for various G-protein coupled receptors (GPCRs).
The strategic placement of the bromo and propoxy groups allows for sequential and site-selective modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in the field of drug discovery and development. This guide provides a detailed, albeit proposed, synthetic pathway and a summary of its key physicochemical and predicted spectral characteristics. The outlined experimental protocols, based on well-established chemical transformations, offer a practical starting point for the laboratory-scale synthesis of this compound. Further experimental validation of the presented characterization data is encouraged to provide a definitive analytical profile of this important chemical entity.
References
- 1. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 2. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS:886365-64-6, this compound-毕得医药 [bidepharm.com]
- 6. 5-BROMO-2-PROPOXY-PYRIMIDINE, CasNo.886365-64-6 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 7. axel.as-1.co.jp [axel.as-1.co.jp]
- 8. CAS NO:886365-64-6; this compound [chemdict.com]
Reactivity of the Bromine Atom in 5-Bromo-2-propoxypyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 5-Bromo-2-propoxypyrimidine, a versatile building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged motif in a vast array of biologically active compounds, and the ability to selectively functionalize it at the 5-position is of significant interest for structure-activity relationship (SAR) studies and the generation of novel drug candidates.
The bromine atom at the 5-position of the pyrimidine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This guide will delve into the key reactions, providing detailed experimental protocols, quantitative data where available for analogous systems, and visual diagrams of the reaction mechanisms.
Core Concepts of Reactivity
The reactivity of the bromine atom in this compound is primarily dictated by its position on the electron-deficient pyrimidine ring. In palladium-catalyzed cross-coupling reactions, the general reactivity of aryl halides follows the order I > Br > Cl.[1] This indicates that the C-Br bond at the 5-position is highly susceptible to oxidative addition to a palladium(0) catalyst, which is the initial step in many cross-coupling catalytic cycles.[2] The 2-propoxy group is an electron-donating group, which can subtly influence the reactivity of the pyrimidine ring, but the inherent reactivity of the C-Br bond remains the dominant factor for selective functionalization at the 5-position.
Key Cross-Coupling Reactions
Several powerful palladium-catalyzed cross-coupling reactions can be employed to functionalize the 5-position of this compound. These include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings.
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize typical reaction conditions for key palladium-catalyzed cross-coupling reactions involving a C-Br bond on a pyrimidine ring, which can be adapted for this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Component | General Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with a ligand | Catalyst choice is crucial for yield and selectivity.[3] |
| Ligand | PPh₃, XPhos, SPhos | Often required for efficient catalysis.[4] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Essential for the transmetalation step.[3] |
| Boron Reagent | Arylboronic acids or esters | A wide variety of reagents can be used.[5] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | A mixture of organic solvent and water is common.[3] |
| Temperature | 80-110 °C | Reaction temperature can influence reaction rate.[1] |
Table 2: Buchwald-Hartwig Amination Conditions
| Component | General Conditions | Notes |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are commonly used with a ligand.[4] |
| Ligand | BINAP, Xantphos, Josiphos | Ligand choice is critical for C-N bond formation.[6] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is typically required.[1] |
| Amine | Primary or secondary amines | A wide range of amines can be coupled.[6] |
| Solvent | Toluene, Dioxane | Anhydrous, inert solvents are necessary.[4] |
| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive amines.[2] |
Table 3: Sonogashira Coupling Conditions
| Component | General Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Both Pd(0) and Pd(II) precursors can be used.[1] |
| Copper Co-catalyst | CuI | Typically used to facilitate the reaction.[1] |
| Base | Et₃N, i-Pr₂NH | Often serves as both base and solvent.[1] |
| Alkyne | Terminal alkynes | A diverse range of alkynes can be used. |
| Solvent | THF, DMF, Acetonitrile | A co-solvent may be used. |
| Temperature | Room Temperature to 80 °C | Reactions are often run at or above room temperature.[1] |
Table 4: Stille Coupling Conditions
| Component | General Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(0) catalysts are standard.[2] |
| Organostannane | Aryl-, vinyl-, or alkylstannanes | A key drawback is the toxicity of tin compounds.[7] |
| Solvent | Toluene, DMF | Anhydrous solvents are required.[2] |
| Temperature | 80-120 °C | Heat is generally required to drive the reaction.[2] |
Experimental Protocols
The following are generalized protocols for the cross-coupling of this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of this compound.[1]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Degassed solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent.
-
Add this compound and the amine.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel.[2]
Protocol 3: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 10 mol%)
-
Amine base (e.g., Et₃N, 2.0 equiv)
-
Degassed solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.
-
Flush the flask with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel.[2]
Protocol 4: Stille Coupling
This protocol describes a general procedure for the Stille coupling of this compound with an organostannane.[2]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add the anhydrous solvent, followed by the organostannane.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent and wash with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
Mandatory Visualizations
The following diagrams illustrate the catalytic cycles for the key cross-coupling reactions discussed.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Stille coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
5-Bromo-2-propoxypyrimidine: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds. Its ability to engage in various biological interactions has led to its incorporation into a wide array of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs. Within the diverse landscape of pyrimidine-based scaffolds, 5-Bromo-2-propoxypyrimidine emerges as a promising, albeit underexplored, building block for the synthesis of novel drug candidates. The strategic placement of a bromine atom at the 5-position and a propoxy group at the 2-position offers a unique combination of reactivity and physicochemical properties, making it an attractive starting point for the development of targeted therapies.
This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry. Drawing upon the well-established reactivity of related 5-bromopyrimidine and 2-alkoxypyrimidine analogs, this document will explore its potential in the design and synthesis of kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and antiviral agents. While specific biological data for derivatives of this compound are not extensively reported in publicly available literature, this guide will provide detailed, generalized experimental protocols and conceptual frameworks to empower researchers in their drug discovery endeavors.
Core Attributes of the this compound Scaffold
The medicinal chemistry utility of this compound is rooted in the distinct functionalities of its substituents:
-
The 5-Bromo Group: This moiety serves as a versatile synthetic handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings allow for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents at this position. This enables extensive exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for a given biological target.
-
The 2-Propoxy Group: The presence of the 2-propoxy group significantly influences the molecule's physicochemical properties. It increases lipophilicity compared to a hydroxyl or amino group, which can enhance membrane permeability and oral bioavailability. Furthermore, the alkoxy group can act as a hydrogen bond acceptor and its steric bulk can influence the overall conformation of the molecule, thereby impacting its binding to a biological target.
Potential Therapeutic Applications
Based on the established biological activities of analogous pyrimidine derivatives, this compound holds considerable promise as a scaffold for the development of agents targeting several key areas of disease.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The pyrimidine scaffold is a well-established "privileged structure" for kinase inhibition due to its ability to mimic the adenine core of ATP and form key hydrogen bond interactions within the ATP-binding site of kinases.
Derivatives of 5-bromopyrimidines have been successfully developed as inhibitors of various kinases, including Aurora kinases and Bruton's tyrosine kinase (BTK). The general strategy involves utilizing the 5-bromo position to introduce substituents that can occupy hydrophobic pockets within the kinase domain, thereby enhancing potency and selectivity.
Hypothetical Signaling Pathway Inhibition:
G Protein-Coupled Receptor (GPCR) Modulators
GPCRs represent another major class of drug targets, involved in a vast array of physiological processes. The development of small molecule modulators for GPCRs, including agonists, antagonists, and allosteric modulators, is a highly active area of research. The pyrimidine scaffold has been incorporated into various GPCR ligands. The ability to introduce diverse substituents at the 5-position of this compound would allow for the fine-tuning of interactions with the ligand-binding pockets of different GPCRs.
Antiviral Agents
The pyrimidine ring is a fundamental component of nucleosides, the building blocks of DNA and RNA. Consequently, pyrimidine analogs have been extensively investigated as antiviral agents, primarily acting as inhibitors of viral polymerases. 5-substituted pyrimidine nucleosides, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine), are potent inhibitors of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). While this compound is not a nucleoside analog itself, it could serve as a precursor for the synthesis of novel non-nucleoside antiviral compounds or as a scaffold for the development of inhibitors of other viral targets like proteases or helicases.
Synthetic Strategies and Experimental Protocols
The synthetic utility of this compound lies in its amenability to a range of chemical transformations, particularly at the C5-bromo position. Below are generalized experimental protocols for key reactions that can be employed to generate libraries of diverse derivatives.
General Experimental Workflow:
Suzuki-Miyaura Coupling
This reaction is a powerful method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups.
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water) is added the desired aryl or heteroaryl boronic acid or boronate ester (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.02-0.10 eq) is then added, and the reaction mixture is heated to 80-120 °C under an inert atmosphere.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-2-propoxypyrimidine.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds, enabling the synthesis of a wide range of N-aryl and N-heteroaryl derivatives.
Protocol:
-
In an oven-dried Schlenk tube, this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.10 eq), and a base (e.g., Cs₂CO₃, NaOt-Bu, 1.5-2.5 eq) are combined.
-
The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
An anhydrous, degassed solvent (e.g., toluene, dioxane) is added, and the reaction mixture is heated to 80-110 °C.
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the desired 5-amino-2-propoxypyrimidine derivative.
Quantitative Data Summary
| Compound ID | Target | Assay Type | IC₅₀ / EC₅₀ (nM) |
| Example-1 | Kinase A | Kinase Inhibition | Data |
| Example-2 | GPCR B | Radioligand Binding | Data |
| Example-3 | Virus C | Plaque Reduction | Data |
Conclusion and Future Directions
This compound represents a valuable and versatile scaffold with significant potential in medicinal chemistry. Its strategic combination of a synthetically tractable bromo group and a lipophilic propoxy group provides a solid foundation for the design and synthesis of novel therapeutic agents. While this guide has outlined potential applications in the development of kinase inhibitors, GPCR modulators, and antiviral agents based on the established chemistry of related compounds, the full potential of this scaffold remains to be unlocked through dedicated research efforts.
Future studies should focus on the systematic synthesis and biological evaluation of compound libraries derived from this compound. The exploration of a wide range of substituents at the 5-position through robust cross-coupling methodologies will be crucial for elucidating detailed structure-activity relationships. Such investigations are anticipated to yield novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the advancement of therapeutic options for a variety of diseases. The detailed protocols and conceptual frameworks provided herein serve as a launchpad for researchers to embark on the exciting exploration of this promising chemical entity.
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-propoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Bromo-2-propoxypyrimidine, a valuable building block in medicinal chemistry and drug development. The document details the necessary starting materials, key intermediates, and detailed experimental protocols. All quantitative data is summarized for clarity, and reaction workflows are visualized using logical diagrams.
Introduction
This compound is a substituted pyrimidine derivative with significant potential as an intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical applications. The strategic placement of the bromo and propoxy functional groups allows for a variety of subsequent chemical transformations, making it a versatile scaffold in drug discovery programs. This guide outlines the most common and effective methods for its preparation.
Primary Synthetic Pathway: Nucleophilic Aromatic Substitution
The most direct and widely applicable method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyrimidine with a propoxide source. The precursor of choice is typically 5-bromo-2-chloropyrimidine due to its reactivity and commercial availability.
The overall transformation is depicted in the following workflow:
Caption: General workflow for the synthesis of this compound.
Starting Material: 5-Bromo-2-chloropyrimidine
5-Bromo-2-chloropyrimidine is a key intermediate in this synthetic route. It can be sourced commercially or synthesized via several established methods. Two common laboratory-scale preparations are detailed below.
One prevalent method involves the chlorination of 5-bromo-2-hydroxypyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Caption: Synthesis of 5-Bromo-2-chloropyrimidine from 5-Bromo-2-hydroxypyrimidine.
Experimental Protocol:
A detailed protocol for the synthesis of 5-bromo-2-chloropyrimidine from 5-bromo-2-hydroxypyrimidine is as follows:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromo-2-hydroxypyrimidine (1 equivalent) and phosphorus oxychloride (2-3 equivalents). Toluene can be used as a solvent.
-
Addition of Base: Under an inert atmosphere (e.g., nitrogen), slowly add triethylamine (1 equivalent) to the mixture at 35 °C.
-
Reaction: Heat the reaction mixture to 80-85 °C and stir for approximately 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into ice-water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 5-Bromo-2-hydroxypyrimidine | POCl₃, Triethylamine | Toluene | 80-85 | 6 | ~91 | >99 |
An alternative, two-step one-pot synthesis starts from the more readily available 2-hydroxypyrimidine. This method involves an initial bromination followed by chlorination.
Caption: Two-step, one-pot synthesis of 5-Bromo-2-chloropyrimidine from 2-Hydroxypyrimidine.
Experimental Protocol:
A representative procedure for the one-pot synthesis is as follows:
-
Bromination: In a reaction vessel, mix 2-hydroxypyrimidine (1 equivalent) with hydrobromic acid (e.g., 35 wt%, 2 equivalents). Add hydrogen peroxide (e.g., 30 wt%, 2 equivalents). Heat the mixture to 40 °C and stir for 12 hours to form 5-bromo-2-hydroxypyrimidine as an intermediate.[1]
-
Chlorination: To the intermediate from the previous step, add a chlorinating agent such as phosphorus oxychloride.
-
Reaction and Work-up: The subsequent chlorination and work-up steps are similar to the protocol described in section 2.1.1.
| Starting Material | Key Reagents | Temperature (°C) | Time (h) | Overall Yield (%) | Purity (%) |
| 2-Hydroxypyrimidine | HBr, H₂O₂, POCl₃ | 30-100 (bromination) | 8-14 (bromination) | 96-99 | >98 |
Synthesis of this compound
With the key intermediate, 5-bromo-2-chloropyrimidine, in hand, the final step is a nucleophilic aromatic substitution with sodium propoxide.
Experimental Protocol:
This protocol is adapted from the general procedure for the synthesis of 2-alkoxypyrimidines.
-
Preparation of Sodium Propoxide: In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous propanol. Carefully add sodium metal (1.1-1.2 equivalents relative to 5-bromo-2-chloropyrimidine) in small portions. Stir the mixture until all the sodium has reacted to form sodium propoxide.
-
Reaction: To the solution of sodium propoxide, add 5-bromo-2-chloropyrimidine (1 equivalent) dissolved in a minimal amount of anhydrous propanol or another suitable solvent like DMF.
-
Heating and Monitoring: Heat the reaction mixture to reflux (the boiling point of propanol, approximately 97 °C) and stir. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: To the residue, add water and extract with an organic solvent (e.g., ethyl acetate, 3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-chloropyrimidine | Sodium, Propanol | Propanol / DMF | Reflux (~97) | Varies (monitor) | Not reported (expected to be high) |
Alternative Starting Materials
While the route via 5-bromo-2-chloropyrimidine is the most common, other starting materials can also be considered.
-
2,4-Dichloro-5-bromopyrimidine: This can be used as a starting material, where selective substitution at the more reactive C2 or C4 position would be required.
-
2-Bromomalonaldehyde and Amidines: A one-step reaction between 2-bromomalonaldehyde and an appropriate amidine can also yield 5-bromo-2-substituted pyrimidines.[2]
Conclusion
The synthesis of this compound is most effectively achieved through a two-stage process. The initial preparation of the key intermediate, 5-bromo-2-chloropyrimidine, can be accomplished from either 5-bromo-2-hydroxypyrimidine or 2-hydroxypyrimidine, with high yields and purity. The subsequent nucleophilic aromatic substitution with sodium propoxide provides a direct route to the final product. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.
References
5-Bromo-2-propoxypyrimidine: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine nucleus stands as a cornerstone in the field of medicinal chemistry, forming the structural core of a vast array of biologically active compounds. Its inherent drug-like properties and synthetic tractability have led to its incorporation into numerous approved therapeutic agents. Within this privileged class of heterocycles, 5-Bromo-2-propoxypyrimidine has emerged as a particularly valuable building block for the discovery of novel therapeutics. The strategic placement of the bromo and propoxy functionalities offers a versatile platform for the synthesis of diverse compound libraries targeting a range of biological pathways implicated in various diseases. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in drug discovery, with a focus on its utility in developing kinase inhibitors and antiviral agents.
Chemical Properties and Synthesis
This compound is a halogenated alkoxy-substituted pyrimidine. The presence of the bromine atom at the 5-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, while the 2-propoxy group modulates the electronic properties of the pyrimidine ring and can participate in crucial binding interactions with biological targets.
Synthesis of this compound:
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocols:
Protocol 1: Synthesis of 5-Bromo-2-hydroxypyrimidine (Precursor)
This protocol is adapted from general procedures for the bromination of hydroxypyrimidines.
-
Reaction Setup: To a solution of 2-hydroxypyrimidine (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add bromine (1.0-1.2 eq) dropwise at a controlled temperature (e.g., 0-10 °C).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution). Neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Isolation and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 5-bromo-2-hydroxypyrimidine.
Protocol 2: Synthesis of this compound (Proposed)
This proposed protocol is based on the principles of the Williamson ether synthesis[1][2][3].
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend a base such as sodium hydride (1.2 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Alkoxide Formation: Add a solution of 5-bromo-2-hydroxypyrimidine (1.0 eq) in the same solvent dropwise to the suspension at 0 °C. Allow the mixture to stir for a short period (e.g., 30 minutes) to facilitate the formation of the alkoxide.
-
Alkylation: Add 1-bromopropane (1.1 eq) to the reaction mixture and allow it to warm to room temperature. The reaction can be heated (e.g., to 60-80 °C) to drive it to completion.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the starting material is consumed, carefully quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to afford this compound.
Reactivity and Application as a Building Block
The synthetic utility of this compound lies in the differential reactivity of its two functional groups. The bromine atom at the C5 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. The 2-propoxy group, being relatively stable, allows for these transformations to occur selectively at the C5 position.
Caption: Key cross-coupling reactions of this compound.
Experimental Protocols for Derivatization:
The following are generalized protocols adapted from procedures for similar bromopyrimidine scaffolds.
Protocol 3: Suzuki-Miyaura Coupling (General)
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), an aryl- or heteroarylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., dioxane/water).
-
Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product by column chromatography.
Protocol 4: Sonogashira Coupling (General)
-
Reaction Setup: In an inert atmosphere, combine this compound (1.0 eq), a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and an amine base (e.g., triethylamine, 2.0 eq) in a solvent like DMF.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, partition the mixture between water and an organic solvent. Purify the crude product by column chromatography.
Protocol 5: Buchwald-Hartwig Amination (General)
-
Reaction Setup: In an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq) in an anhydrous solvent like toluene.
-
Reaction Conditions: Heat the reaction mixture (e.g., to 80-100 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After cooling, quench the reaction and extract the product. Purify the crude product by column chromatography.
Applications in Drug Discovery
The 2-alkoxypyrimidine scaffold is a recurring motif in a variety of biologically active molecules, particularly in the realms of oncology and virology.
Kinase Inhibitors
Protein kinases are a major class of drug targets, and pyrimidine-based scaffolds are well-established as "hinge-binding" motifs that mimic the adenine ring of ATP. The 2-alkoxy group can form important interactions within the ATP-binding pocket of various kinases.
Targeted Signaling Pathways:
-
JAK-STAT Pathway: Janus kinases (JAKs) are critical for cytokine signaling. Inhibitors of JAKs, particularly JAK1 and JAK3, have shown therapeutic benefit in autoimmune diseases like rheumatoid arthritis. Several pyrimidine-based JAK inhibitors have been developed.[4][5]
-
MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in inflammatory responses. Pyrimidine-containing compounds have been investigated as p38 MAPK inhibitors.[6][7][8]
Caption: Targeted kinase signaling pathways.
Representative Biological Data (2-Alkoxypyrimidine Derivatives):
While specific data for this compound derivatives are not available, the following table presents inhibitory activities of related 2-alkoxypyrimidine compounds against various kinases to illustrate the potential of this scaffold.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrido[2,3-d]pyrimidine | FGFr | 60 | [9] |
| Pyrido[2,3-d]pyrimidine | PDGFr | >50,000 | [9] |
| Pyrido[2,3-d]pyrimidine | EGFr | >50,000 | [9] |
| Thieno[3,2-d]pyrimidine | JAK3 | 1.8 | [10] |
| Thieno[3,2-d]pyrimidine | JAK3 | 1.9 | [10] |
Antiviral Agents
The pyrimidine core is also a key feature in many antiviral drugs, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. The 2-alkoxy substituent can occupy a hydrophobic pocket in the allosteric binding site of the enzyme.
Targeted Viral Process:
-
HIV Reverse Transcription: HIV reverse transcriptase (RT) is a crucial enzyme for the replication of the virus. NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[11][12][13]
Caption: Inhibition of HIV reverse transcriptase.
Representative Biological Data (2-Alkoxypyrimidine Derivatives):
The following table provides examples of the antiviral activity of pyrimidine derivatives containing ether linkages, highlighting the potential for compounds derived from this compound.
| Compound Class | Virus | EC₅₀ (µM) | Cell Line | Reference |
| 6-Alkoxypyrimidine | HIV-1 | Data in source | - | [14] |
| 6-Alkoxypyrimidine | HSV-1 | Data in source | - | [14] |
| Pyrimidine-2,4-dione with ether | HIV-1 | Low µM | - | [11] |
Pharmacokinetics:
The pharmacokinetic properties of pyrimidine derivatives are highly dependent on their specific substitution patterns. Generally, pyrimidine-based drugs can be designed to have good oral bioavailability.[15][16] The intracellular metabolism of pyrimidine analogues, particularly their phosphorylation to active nucleotide forms, is a critical aspect of their pharmacology, especially for antiviral and some anticancer agents.[17][18]
Conclusion
This compound represents a highly promising and versatile building block in the landscape of modern drug discovery. Its synthetic accessibility, coupled with the strategic positioning of reactive and modulatory functional groups, provides a robust platform for the generation of diverse chemical libraries. While direct biological data for derivatives of this specific scaffold are not yet widely published, the established importance of the broader class of 2-alkoxypyrimidines as kinase inhibitors and antiviral agents strongly suggests its potential. The detailed synthetic protocols and strategic guidance provided in this technical guide are intended to empower researchers to unlock the full potential of this compound in the quest for novel and effective therapeutics. Further exploration of this scaffold is warranted and is anticipated to yield compounds with significant biological activity.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N1-Heterocyclic pyrimidinediones as non-nucleoside inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preliminary pharmacokinetics of a new pyridopyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
5-Bromo-2-propoxypyrimidine and Its Analogs: A Technical Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of 5-Bromo-2-propoxypyrimidine and its key analogs. This class of compounds has garnered significant interest in medicinal chemistry due to their versatile synthetic utility and diverse pharmacological profiles, showing promise in the development of novel therapeutics for a range of diseases, including cancer and viral infections.
Introduction to Brominated Pyrimidines
The pyrimidine scaffold is a fundamental heterocyclic motif present in numerous biologically active molecules, including nucleobases that form the building blocks of DNA and RNA.[1] The introduction of a bromine atom at the 5-position of the pyrimidine ring, coupled with various substituents at the 2-position, gives rise to a class of compounds with unique physicochemical properties and significant potential for therapeutic applications. This compound and its analogs serve as crucial intermediates and pharmacophores in the design of targeted therapies.
Synthesis of 5-Bromo-2-substituted Pyrimidines
The synthesis of 5-bromo-2-substituted pyrimidines can be achieved through several synthetic routes. A common strategy involves the initial synthesis of a 5-brominated pyrimidine core, followed by the introduction of the desired substituent at the 2-position.
A one-step method for preparing 5-bromo-2-substituted pyrimidine compounds involves the reaction of 2-bromomalonaldehyde with an amidine compound.[2] This approach is noted for its simplicity, safety, and cost-effectiveness, making it suitable for larger-scale production.[2]
Another prevalent method starts with 2-hydroxypyrimidine, which is first brominated to yield 5-bromo-2-hydroxypyrimidine.[3][4] Subsequent chlorination, often using phosphorus oxychloride, produces the versatile intermediate 5-bromo-2-chloropyrimidine.[3][5] This intermediate is highly valuable as the chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various alkoxy, amino, and other functional groups.[6] The bromine atom at the C5 position is then available for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the synthesis of a diverse library of analogs.[6]
Experimental Protocols
Below are generalized experimental protocols for the synthesis of key 5-bromo-2-substituted pyrimidine intermediates.
Protocol 1: Synthesis of 5-Bromo-2-hydroxypyrimidine [3]
-
Reactants: 2-hydroxypyrimidine, Tribromopyridine
-
Solvent: Toluene
-
Procedure:
-
Dissolve 2-hydroxypyrimidine in toluene in a three-necked flask.
-
Purge the flask with argon.
-
Add tribromopyridine to the stirred solution.
-
Heat the reaction mixture in an oil bath at 80°C for 8 hours.
-
Cool the reaction to 25°C and add water.
-
Separate the aqueous and organic layers to isolate the product.
-
Protocol 2: Synthesis of 5-Bromo-2-chloropyrimidine from 5-Bromo-2-hydroxypyrimidine [3]
-
Reactants: 5-bromo-2-hydroxypyrimidine, Hydrochloric acid, Cetyltrimethylammonium chloride (catalyst)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Procedure:
-
In a dry three-necked flask, dissolve 5-bromo-2-hydroxypyrimidine in DMF.
-
Add cetyltrimethylammonium chloride and 6 M hydrochloric acid.
-
Heat the mixture in an oil bath at 40°C and stir for 12 hours.
-
Cool the reaction to 0°C and adjust the pH to 6 with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.
-
Protocol 3: General Procedure for Nucleophilic Substitution on 5-Bromo-2-chloropyrimidine [7]
-
Reactants: 5-Bromo-2-chloropyrimidine, Nucleophile (e.g., alcohol, amine, thiol), Base (e.g., K₂CO₃, Et₃N)
-
Solvent: DMF or Acetonitrile
-
Procedure:
-
To a stirred solution of the nucleophile in the chosen solvent, add the base.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add 5-Bromo-2-chloropyrimidine portion-wise to the mixture.
-
Heat the reaction mixture (e.g., to 60-80°C for amines) and monitor progress by TLC.
-
After completion, cool the reaction and pour it into ice-cold water.
-
Extract the product and purify by recrystallization or column chromatography.
-
Key Analogs and Their Biological Activities
The versatility of the 5-bromo-2-substituted pyrimidine scaffold has led to the development of numerous analogs with a wide spectrum of biological activities.
5-Bromo-2-alkoxypyrimidines
This subclass, which includes this compound and 5-Bromo-2-isopropoxypyrimidine, is of significant interest in drug discovery. While specific biological data for this compound is not extensively detailed in the public domain, the structural motif is present in molecules with therapeutic applications. For instance, the related compound Macitentan, a dual endothelin receptor antagonist, incorporates a brominated pyrimidine core.[8]
5-Bromo-2-halopyrimidines
5-Bromo-2-chloropyrimidine and 5-Bromo-2-fluoropyrimidine are key synthetic intermediates.[5][9] 5-Bromo-2-fluoropyrimidine is used in the synthesis of 'push-pull' molecules, where it acts as an electron-withdrawing moiety.[9] It is also a building block for reldesemtiv, a fast skeletal muscle troponin activator.[9]
Other Analogs
-
5-Bromo-2-hydroxypyrimidine: This compound serves as a crucial precursor in the synthesis of other analogs and is used in research related to nucleic acid chemistry and the development of antiviral and anticancer agents.[10]
-
5-Bromo-2-methylpyrimidine: This analog is utilized as an intermediate in the synthesis of pharmaceuticals, particularly antiviral and anticancer agents, as well as in the formulation of agrochemicals.[11]
-
5-Bromouracil: This analog of the nucleobase uracil acts as an antimetabolite and can be incorporated into DNA, leading to mutations. It is primarily used as an experimental mutagen.[12]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its analogs.
Table 1: Physicochemical Properties of 5-Bromo-2-substituted Pyrimidines
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Bromo-2-chloropyrimidine | 32779-36-5 | C₄H₂BrClN₂ | 193.43[5] |
| 5-Bromo-2-fluoropyrimidine | 62802-38-4 | C₄H₂BrFN₂ | 176.97[13] |
| 5-Bromo-2-isopropoxypyrimidine | 121487-12-5 | C₇H₉BrN₂O | 217.06[14] |
| 5-Bromouracil | 51-20-7 | C₄H₃BrN₂O₂ | 190.98[12] |
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound are not well-documented, its analogs are known to modulate various cellular pathways, particularly in the context of cancer and inflammation. Pyrimidine-based molecules are frequently designed as kinase inhibitors, targeting signaling cascades such as the EGFR pathway, which is critical for cell proliferation and survival.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 3. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]
- 4. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 5-Bromo-2-fluoropyrimidine | C4H2BrFN2 | CID 600690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. usbio.net [usbio.net]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-propoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3][4] The ability to selectively functionalize the pyrimidine ring is a cornerstone of modern medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[5][6] 5-Bromo-2-propoxypyrimidine is a key building block that allows for the introduction of diverse molecular fragments at the 5-position through various palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful and versatile methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds in organic synthesis.[7]
This document provides detailed application notes and protocols for several key palladium-catalyzed cross-coupling reactions utilizing this compound, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.
General Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle consists of three fundamental steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation (for Suzuki, Sonogashira, Stille) or Migratory Insertion (for Heck): The coupling partner (e.g., an organoboron compound, alkyne, organostannane, or alkene) reacts with the palladium(II) intermediate.
-
Reductive Elimination: The coupled product is expelled from the palladium center, regenerating the active palladium(0) catalyst.[1][8]
A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds by reacting this compound with an organoboron reagent, such as a boronic acid or boronic ester.[9][10] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and broad functional group tolerance.[11][12]
Representative Reaction Conditions
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ |
| Ligand (if needed) | SPhos, XPhos, PPh₃ |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 80-110 °C |
Experimental Protocol
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[11]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[13]
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.[11]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[11]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography on silica gel.
Experimental workflow for the Suzuki-Miyaura coupling.
Heck Coupling
The Heck reaction facilitates the formation of a C-C bond between this compound and an alkene, leading to the synthesis of substituted alkenes.[1][14] This reaction is a powerful tool for the introduction of vinyl groups.[1][15]
Representative Reaction Conditions
| Parameter | Condition |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ |
| Ligand (if needed) | P(o-tol)₃, PPh₃ |
| Base | Et₃N, K₂CO₃ |
| Solvent | DMF, Acetonitrile, Toluene |
| Temperature | 80-140 °C |
Experimental Protocol
-
In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand if required (e.g., P(o-tol)₃, 4 mol%).[1]
-
Add the anhydrous solvent (e.g., acetonitrile), followed by the base (e.g., Et₃N, 1.5 equiv.) and the alkene (1.2-1.5 equiv.).[1]
-
Seal the flask and stir the reaction mixture at the desired temperature (e.g., 100 °C).[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.[1]
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming a C-C bond between this compound and a terminal alkyne.[2][16] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[2][17]
Representative Reaction Conditions
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | CuI |
| Base | Et₃N, DIPA |
| Solvent | THF, DMF |
| Temperature | Room Temperature to 80 °C |
Experimental Protocol
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%).[13]
-
Add the degassed solvent (e.g., DMF) and an amine base (e.g., Et₃N, 2.0 equiv.).[13]
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.[1]
-
Stir the reaction at the appropriate temperature (e.g., 60 °C) and monitor by TLC or GC until the starting material is consumed.[1]
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with a suitable organic solvent.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between this compound and a primary or secondary amine.[18][19] This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines.[20][21]
Representative Reaction Conditions
| Parameter | Condition |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, RuPhos |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
Experimental Protocol
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk flask.
-
Add the anhydrous solvent (e.g., toluene).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C).
-
Monitor the reaction's progress by LC-MS.
-
Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of this compound with an organostannane reagent to form a C-C bond.[22][23] While effective, the toxicity of organotin compounds is a significant drawback.[23][24]
Representative Reaction Conditions
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Ligand (if needed) | PPh₃, AsPh₃ |
| Solvent | Toluene, DMF, THF |
| Temperature | 80-120 °C |
Experimental Protocol
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[1]
-
Add the anhydrous solvent (e.g., toluene), followed by the organostannane (1.1-1.2 equiv.).[1]
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C).[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To remove tin byproducts, the workup may involve washing with a saturated aqueous solution of KF or filtering through silica gel with an eluent containing triethylamine.[24]
-
Purify the crude product by column chromatography.
Applications in Drug Development
The functionalization of the pyrimidine core at the 5-position using these palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel molecular entities with potential therapeutic applications.[25][26] The diverse range of substituents that can be introduced allows for fine-tuning of the pharmacological properties of the resulting compounds, aiding in the development of new treatments for a variety of diseases.[4][27]
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle them under an inert atmosphere where necessary.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive.[20]
-
Organostannanes are highly toxic and should be handled with extreme care.[23]
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nobelprize.org [nobelprize.org]
- 9. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes | MDPI [mdpi.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Stille Coupling [organic-chemistry.org]
- 23. Stille reaction - Wikipedia [en.wikipedia.org]
- 24. Stille Coupling | NROChemistry [nrochemistry.com]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis and in vitro evaluation of substituted pyrimido[5,4-d]pyrimidines as a novel class of anti-Mycobacterium tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-2-propoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in many pharmaceutical agents.[2] 5-Aryl-2-propoxypyrimidines, synthesized from 5-Bromo-2-propoxypyrimidine, are important intermediates in the development of novel therapeutics.
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The information presented is intended to serve as a robust starting point for researchers, facilitating the synthesis of diverse 5-aryl-2-propoxypyrimidine derivatives.
Core Synthetic Methodology
The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[3] For the synthesis of 5-aryl-2-propoxypyrimidines, this compound is reacted with a suitable arylboronic acid.
Data Presentation: Representative Reaction Conditions and Yields
The successful synthesis of 5-aryl-2-propoxypyrimidines via Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. The following table summarizes representative conditions adapted from protocols for structurally similar 5-bromopyrimidines, providing a comparative overview.[1][4]
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 90[4] |
| 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 86[4] |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94[4] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88[4] |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L1 (1.2) | Not specified | THF/H₂O (5:1) | 110 | 0.17 | 88[5] |
Experimental Protocols
The following is a generalized and adaptable protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)[6]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[6]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene)[2][7]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[7]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[7]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[7]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 85-95 °C) under the inert atmosphere.[1][4]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-propoxypyrimidine.[4]
Visualizations
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Troubleshooting and Optimization
Low yields in Suzuki-Miyaura coupling can often be attributed to several factors, including catalyst deactivation, suboptimal reaction temperature, or an inappropriate choice of base.[9]
-
Catalyst System: If the reaction with Pd(PPh₃)₄ is sluggish, consider using a more active catalyst system, such as a combination of a palladium(II) precatalyst (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand like XPhos or SPhos.[9]
-
Temperature: A temperature screen, typically ranging from 80 °C to 120 °C, is recommended to find the optimal condition for a specific substrate combination.[9]
-
Base: For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) may be more effective than potassium phosphate or potassium carbonate.[9]
-
Reagent Purity: Ensure all reagents and solvents are of high purity and that solvents are properly degassed to prevent catalyst deactivation.[9]
By following the detailed protocols and considering the troubleshooting guidelines provided in these application notes, researchers can effectively synthesize a wide range of 5-aryl-2-propoxypyrimidine derivatives for applications in drug discovery and development.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-propoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 5-bromo-2-propoxypyrimidine with terminal alkynes. The Sonogashira reaction is a powerful and versatile palladium- and copper-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This methodology is of significant interest in medicinal chemistry and drug development, as the introduction of an alkynyl moiety onto the pyrimidine scaffold can significantly modulate the biological activity of the resulting molecules.[1] The 5-alkynyl-2-propoxypyrimidine core is a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications.
Reaction Principle
The Sonogashira coupling reaction proceeds via two interconnected catalytic cycles involving palladium and copper. The generally accepted mechanism is as follows:
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II)-pyrimidine complex.
-
Copper Cycle : In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to generate a copper(I) acetylide.
-
Transmetalation : The copper acetylide transfers the alkynyl group to the Pd(II)-pyrimidine complex, regenerating the copper(I) catalyst.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynyl-2-propoxypyrimidine product and regenerate the active Pd(0) catalyst.[1]
Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of 5-halopyrimidine derivatives with various terminal alkynes. While specific data for this compound is not widely published, the data for structurally similar substrates, such as 2-benzyloxy-5-iodopyrimidine, provides a strong predictive framework for expected outcomes. The reactivity of an aryl iodide is generally higher than that of an aryl bromide, which may necessitate slightly more forcing conditions (e.g., higher temperature or longer reaction time) for this compound to achieve comparable yields.[2]
| Entry | Terminal Alkyne | Product | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | But-3-yn-1-ol | 2-Benzyloxy-5-(4-hydroxybut-1-yn-1-yl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 85 |
| 2 | Prop-2-yn-1-ol | 2-Benzyloxy-5-(3-hydroxyprop-1-yn-1-yl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 82 |
| 3 | Phenylacetylene | 2-Benzyloxy-5-(phenylethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 |
| 4 | 4-Ethynyltoluene | 2-Benzyloxy-5-((4-methylphenyl)ethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 90 |
Data is representative for a 2-benzyloxy-5-iodopyrimidine substrate and serves as a guideline for the Sonogashira coupling of this compound.[1]
Visualizing the Process
To aid in the conceptualization of the experimental procedure and the underlying catalytic mechanism, the following diagrams are provided.
Caption: General experimental workflow for the Sonogashira coupling.
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Experimental Protocols
The following are detailed protocols for the Sonogashira coupling of this compound with a terminal alkyne. These protocols are based on established procedures for structurally similar substrates and should serve as a comprehensive guide.[1][3]
Protocol 1: General Procedure at Room Temperature
This protocol is suitable for many terminal alkynes and offers mild reaction conditions.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous THF, followed by triethylamine. Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe to the stirred mixture.
-
Stir the reaction at room temperature for 3-16 hours, or until completion as indicated by TLC or LC-MS.
-
After the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final 5-alkynyl-2-propoxypyrimidine product.
Protocol 2: Procedure for Less Reactive Substrates (Elevated Temperature)
This protocol is recommended for less reactive terminal alkynes or when faster reaction times are desired.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Flush the flask with an inert gas.
-
Add the degassed DMF and triethylamine.
-
Add the terminal alkyne via syringe.
-
Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, changing the palladium source or ligand, or using a different base or solvent. For less reactive bromides, using a more polar aprotic solvent like DMF and a higher temperature can be beneficial.[1]
-
Homocoupling of Alkyne (Glaser Coupling): The formation of alkyne dimers is a common side reaction. This can be minimized by ensuring the reaction is carried out under strictly anaerobic conditions and by using a copper-free Sonogashira protocol if necessary.
-
Dehalogenation of this compound: If significant dehalogenation is observed, a milder base or lower reaction temperature may be necessary.[1]
-
Reaction Stalls: If the reaction does not go to completion, fresh catalyst can be added. Ensure all reagents and solvents are anhydrous and the reaction is maintained under an inert atmosphere.[1]
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a highly effective method for the synthesis of a diverse range of 5-alkynyl-2-propoxypyrimidines. These compounds are valuable building blocks in the development of new therapeutic agents. The provided protocols and application notes offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific substrate combinations.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 5-Bromo-2-propoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a powerful and versatile class of reactions for the functionalization of electron-deficient aromatic and heteroaromatic rings. In the realm of medicinal chemistry and drug development, the pyrimidine scaffold is a privileged structure, present in a myriad of biologically active compounds. 5-Bromo-2-propoxypyrimidine is a valuable building block, offering a reactive site at the C5 position for the introduction of various nucleophiles. The electron-donating nature of the 2-propoxy group modulates the reactivity of the C5-bromo position, making it amenable to substitution under specific reaction conditions.
These application notes provide a comprehensive overview of the SNAr on this compound with a focus on amine, thiol, and alcohol nucleophiles. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the successful application of this chemistry in a laboratory setting.
Reaction Mechanism
The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the bromine atom (C5). This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the pyrimidine ring. In the second, typically rapid, step, the bromide ion is eliminated, restoring the aromaticity of the ring and yielding the 5-substituted-2-propoxypyrimidine product.
Caption: General mechanism of the SNAr reaction on this compound.
Applications in Drug Discovery
The functionalization of the pyrimidine core at the C5 position is a common strategy in the development of novel therapeutic agents. The introduction of diverse amine, thioether, and ether linkages via SNAr can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. The resulting 5-substituted-2-propoxypyrimidine derivatives are key intermediates in the synthesis of kinase inhibitors, receptor antagonists, and other biologically active compounds.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the SNAr of this compound with various nucleophiles. Please note that these are representative examples, and optimization may be required for specific substrates.
Table 1: SNAr with Amine Nucleophiles
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | DMF | 100 | 12 | 85 |
| Morpholine | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |
| Aniline | NaOtBu | Toluene | 100 | 24 | 78 |
| Benzylamine | K₃PO₄ | DMSO | 120 | 8 | 88 |
Table 2: SNAr with Thiol Nucleophiles
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium thiomethoxide | - | DMF | 50 | 3 | 95 |
| Thiophenol | K₂CO₃ | DMF | 80 | 6 | 89 |
| Benzyl mercaptan | NaH | THF | 60 | 4 | 91 |
Table 3: SNAr with Alcohol Nucleophiles
| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium methoxide | - | Methanol | Reflux | 12 | 75 |
| Phenol | K₂CO₃ | DMF | 120 | 24 | 65 |
| Benzyl alcohol | NaH | THF | 65 | 18 | 70 |
Experimental Protocols
The following are detailed protocols for the SNAr of this compound with representative amine, thiol, and alcohol nucleophiles.
Protocol 1: Synthesis of 5-(Piperidin-1-yl)-2-propoxypyrimidine
This protocol describes a typical procedure for the reaction of this compound with a secondary amine nucleophile.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (e.g., 0.2 M concentration).
-
Add piperidine (1.2 eq) to the solution.
-
Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 5-(piperidin-1-yl)-2-propoxypyrimidine.
Application Notes and Protocols for the Synthesis of Substituted Pyrimidines using 5-Bromo-2-propoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The functionalization of the pyrimidine scaffold is crucial for modulating pharmacological activity and optimizing drug candidates. 5-Bromo-2-propoxypyrimidine is a versatile and valuable building block for this purpose. The bromine atom at the C5-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the efficient introduction of diverse aryl, heteroaryl, and amino substituents.
These application notes provide detailed protocols for two of the most powerful and widely used cross-coupling reactions for the functionalization of this compound: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.
Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-propoxypyrimidines
The Suzuki-Miyaura reaction is a highly efficient method for forming C-C bonds by coupling an organoboron compound (like a boronic acid) with an organic halide.[2][3] This reaction is tolerant of a wide variety of functional groups and typically proceeds with high yields, making it a favored method in drug discovery for creating biaryl and heteroaryl structures.[3][4]
Data Presentation: Representative Reaction Conditions
The following table summarizes generalized conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These conditions are adapted from established protocols for similar bromopyrimidine substrates and may require optimization.[4][5][6]
| Arylboronic Acid (1.2 equiv.) | Catalyst (mol%) | Base (2.0 equiv.) | Solvent System | Temp. (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5%) | K₃PO₄ (4.5 equiv) | tert-Amyl Alcohol | 120 | 1 | 90-95 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5%) | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 12 | 82-92 |
| 2-Thienylboronic acid | Pd₂(dba)₃ (2%) / SPhos (4%) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 75-85 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₃PO₄ (2.0 equiv.).[4][7]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[6]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting bromide) via syringe.[4][7]
-
Reaction: Place the flask in a preheated oil bath at 90-95°C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 15-24 hours).[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-phenyl-2-propoxypyrimidine.[7]
Buchwald-Hartwig Amination for Synthesis of 5-Amino-2-propoxypyrimidines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds.[8] This reaction is exceptionally versatile, enabling the coupling of aryl halides with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles, which is a critical transformation in the synthesis of pharmaceuticals.[1][8]
Data Presentation: Representative Reaction Conditions
The following table provides generalized conditions for the Buchwald-Hartwig amination of this compound. The choice of catalyst, ligand, and base is crucial for success and depends heavily on the nature of the amine.[7] These conditions are based on protocols for similar substrates and may need optimization.[1][9]
| Amine (1.2 equiv.) | Catalyst (2 mol%) | Ligand (4 mol%) | Base (1.4 equiv.) | Solvent | Temp. (°C) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 80-95 |
| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 75-90 |
| Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100 | 70-85 |
| Pyrrolidine | Pd(OAc)₂ | Xantphos | NaOtBu | Dioxane | 100 | 85-95 |
| N-Methylaniline | Pd₂(dba)₃ | BrettPhos | LHMDS | Toluene | 110 | 65-80 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of this compound with morpholine.
Materials:
-
This compound (1.0 equiv.)
-
Morpholine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.)
-
XPhos (0.04 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and NaOtBu (1.4 equiv.) to a dry Schlenk tube.
-
Inert Atmosphere: Seal the tube, remove it from the glovebox (if used), and evacuate and backfill with inert gas three times.
-
Reagent Addition: Add this compound (1.0 equiv.) followed by anhydrous toluene via syringe. Finally, add morpholine (1.2 equiv.) via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100°C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is fully consumed.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-(morpholino)-2-propoxypyrimidine.
General Experimental Workflow
The successful execution of cross-coupling reactions relies on a systematic and careful workflow to ensure an inert atmosphere and achieve high yields.
Conclusion
The Suzuki-Miyaura coupling and Buchwald-Hartwig amination are indispensable tools for the derivatization of this compound. The protocols outlined provide robust starting points for the synthesis of diverse libraries of 5-substituted-2-propoxypyrimidines. These intermediates are crucial for structure-activity relationship (SAR) studies and the development of novel drug candidates across various therapeutic areas. Researchers may need to perform further optimization of catalysts, ligands, bases, and solvents to achieve maximum yields for specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: The Strategic Use of 5-Bromo-2-propoxypyrimidine in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-bromo-2-propoxypyrimidine as a key building block in the synthesis of potent and selective kinase inhibitors. The protocols and data presented herein are intended to guide researchers in the design, synthesis, and evaluation of novel therapeutic agents targeting various kinase-driven pathologies.
Introduction
The pyrimidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors. Its structural resemblance to the purine base of ATP allows for competitive binding to the kinase ATP-binding site. Strategic functionalization of the pyrimidine ring is paramount for achieving high potency and selectivity. This compound offers a versatile platform for drug discovery, with the bromine atom at the C5 position serving as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of a wide array of aryl and heteroaryl substituents to probe the structure-activity relationship (SAR) and optimize the pharmacological profile of the synthesized inhibitors. The 2-propoxy group can influence the compound's solubility, metabolic stability, and interaction with the hydrophobic regions of the kinase active site.
This document outlines a generalized synthetic approach for the preparation of kinase inhibitors from this compound, provides a detailed experimental protocol for a key synthetic transformation, presents representative biological data of analogous compounds, and visualizes key signaling pathways targeted by these classes of inhibitors.
Synthetic Strategy: Suzuki-Miyaura Coupling
A primary synthetic route for elaborating the this compound core is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the introduction of diverse chemical moieties at the C5 position, which is often crucial for achieving high target affinity and selectivity.
Application Notes and Protocols for 5-Bromo-2-propoxypyrimidine in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in the development of antiviral therapeutics, forming the structural basis of numerous approved drugs. The compound 5-Bromo-2-propoxypyrimidine is a functionalized pyrimidine scaffold that, while not extensively documented as an antiviral agent itself, represents a valuable starting material for the synthesis of novel antiviral candidates. Its strategic substitution with a bromine atom at the 5-position and a propoxy group at the 2-position offers distinct opportunities for chemical modification. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, enabling the exploration of diverse chemical space. The 2-propoxy group can influence the molecule's solubility, metabolic stability, and interaction with biological targets.
These application notes provide a prospective guide for researchers on how this compound can be utilized as a key intermediate in the discovery and development of new antiviral drugs. The protocols and data presented are based on established chemical principles for analogous pyrimidine systems and are intended to serve as a foundational framework for further investigation.
Chemical Properties and Reactivity
This compound is an aromatic heterocycle with two primary sites for chemical modification. The electron-deficient nature of the pyrimidine ring activates the C5-bromine atom for palladium-catalyzed cross-coupling reactions. This position is ideal for the introduction of aryl, heteroaryl, or alkyl substituents to build molecular complexity and modulate biological activity. The 2-propoxy group is generally stable under many reaction conditions, making it a suitable feature to be carried through a synthetic sequence.
Application in the Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
One promising application of this compound is in the synthesis of diarylpyrimidine (DAPY) analogues. DAPY compounds are a well-established class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1 infection. The general structure of DAPY NNRTIs features a central pyrimidine ring with two aryl substituents. This compound can serve as a key building block for the C5-aryl group in such structures.
Hypothetical Structure-Activity Relationship (SAR) Study
The following table presents hypothetical data for a series of compounds that could be synthesized from this compound to explore their potential as antiviral agents. The variation in the R group, introduced via a Suzuki-Miyaura coupling reaction, allows for a systematic investigation of the structure-activity relationship.
| Compound ID | R Group (at C5) | Molecular Weight ( g/mol ) | Hypothetical IC50 (nM) vs. HIV-1 RT | Cytotoxicity (CC50, µM) |
| PRO-PYR-01 | Phenyl | 267.12 | 150 | >100 |
| PRO-PYR-02 | 4-Chlorophenyl | 301.57 | 75 | >100 |
| PRO-PYR-03 | 4-Methoxyphenyl | 297.15 | 120 | >100 |
| PRO-PYR-04 | 2-Naphthyl | 317.16 | 50 | 85 |
| PRO-PYR-05 | 3-Pyridyl | 268.11 | 200 | >100 |
| PRO-PYR-06 | 4-(Trifluoromethyl)phenyl | 335.12 | 35 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura reaction to introduce an aryl or heteroaryl substituent at the C5 position of the pyrimidine ring.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio to the flask.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl2 (0.03 eq), to the reaction mixture.
-
Heat the reaction to 90 °C under the inert atmosphere and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-propoxypyrimidine.
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic workflow for the Suzuki-Miyaura coupling reaction described in Protocol 1.
Application Notes: Synthesis of 5-(4-methoxyphenyl)-2-propoxypyrimidine via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceuticals. The functionalization of the pyrimidine ring is a key strategy in medicinal chemistry for modulating the pharmacological properties of these molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] This reaction offers high functional group tolerance and generally proceeds under mild conditions, making it an invaluable tool in drug discovery and development.[3][4]
These application notes provide a detailed protocol for the synthesis of a specific derivative, 5-(4-methoxyphenyl)-2-propoxypyrimidine, starting from 5-Bromo-2-propoxypyrimidine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol is based on established procedures for the coupling of 5-bromopyrimidines with arylboronic acids and is intended to serve as a reliable starting point for researchers.[5][6]
Reaction Principle
The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) complex. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[3][5]
-
Transmetalation: The arylboronic acid is activated by a base to form a boronate species. This species then transfers the aryl group (in this case, 4-methoxyphenyl) to the palladium(II) complex.[2][7]
-
Reductive Elimination: The two organic ligands on the palladium center couple to form the desired product, 5-(4-methoxyphenyl)-2-propoxypyrimidine, and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]
Data Presentation
The following tables summarize the reagents, solvents, and equipment required for the synthesis, along with typical reaction parameters.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role | Supplier Example |
| This compound | C₇H₉BrN₂O | 217.07 | Starting Material | Commercially Available |
| (4-Methoxyphenyl)boronic acid | C₇H₉BO₃ | 151.96 | Coupling Partner | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | Catalyst | Commercially Available |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base | Commercially Available |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Solvent | Anhydrous, Degassed |
| Water | H₂O | 18.02 | Co-solvent | Degassed, Deionized |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | ACS Grade |
| Brine | NaCl (aq) | - | Washing Agent | Saturated Solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | ACS Grade |
| Silica Gel | SiO₂ | 60.08 | Stationary Phase | 230-400 mesh |
Table 2: Reaction Parameters
| Parameter | Value/Condition | Notes |
| Stoichiometry (Arylboronic acid) | 1.2 equivalents | A slight excess ensures complete consumption of the starting material. |
| Stoichiometry (Base) | 2.0 equivalents | Sufficient base is crucial for the activation of the boronic acid. |
| Catalyst Loading | 3-5 mol % | A typical loading for Suzuki-Miyaura couplings.[8] |
| Solvent System | 1,4-Dioxane / Water (4:1 v/v) | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents.[9] |
| Reaction Temperature | 90-100 °C | Heating is generally required to drive the reaction to completion. |
| Reaction Time | 8-16 hours | Monitor by TLC or LC-MS for completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the palladium catalyst. |
Experimental Protocols
Detailed Methodology for the Synthesis of 5-(4-methoxyphenyl)-2-propoxypyrimidine
1. Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to create an inert atmosphere.
-
Under a positive flow of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol %).
2. Solvent Addition:
-
Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio via syringe to the reaction flask. The typical concentration of the limiting reagent is 0.1-0.2 M.
3. Reaction Execution:
-
Place the flask in a preheated oil bath and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting this compound is consumed (typically 8-16 hours).
4. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(4-methoxyphenyl)-2-propoxypyrimidine.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the synthesis of 5-(4-methoxyphenyl)-2-propoxypyrimidine.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 5-Aryl-2-propoxypyrimidines via Suzuki-Miyaura Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This protocol details the experimental procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Bromo-2-propoxypyrimidine with a variety of arylboronic acids. The resulting 5-aryl-2-propoxypyrimidine scaffold is a key structural motif in many biologically active molecules and serves as a versatile building block in medicinal chemistry and drug discovery. This document provides a general methodology that can be adapted and optimized for specific arylboronic acid coupling partners.
Reaction Scheme:
Figure 1: General reaction scheme for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Experimental Protocols:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)
-
Base (e.g., Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-Dioxane/water, Toluene/water, N,N-Dimethylformamide (DMF)/water)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle or oil bath
-
Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chambers
General Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the chosen anhydrous solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to the flask.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-30 minutes.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.01 - 0.05 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-propoxypyrimidine.[1]
-
Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry to confirm its identity and purity.
Data Presentation:
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids, based on analogous reactions reported in the literature.[2][3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 80 | 24 | 70-80 |
Mandatory Visualization:
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of 5-Aryl-2-propoxypyrimidines.
Signaling Pathway/Logical Relationship Diagram:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions of 5-Bromo-2-propoxypyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-propoxypyrimidine. The following information is designed to address common challenges and offer systematic approaches to optimize reaction conditions for this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound in a Suzuki coupling reaction?
A1: The C-Br bond at the 5-position of the pyrimidine ring is the primary site of reaction in a palladium-catalyzed Suzuki coupling. The general reactivity order for halogens in such reactions is I > Br > Cl.[1] The electron-deficient nature of the pyrimidine ring activates the C-Br bond towards oxidative addition, a key step in the catalytic cycle.[1][2]
Q2: My reaction shows low or no conversion of the starting material. What are the likely causes?
A2: Low or no conversion can stem from several factors:
-
Catalyst Inactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[3][4]
-
Inactive Catalyst: The palladium source may not be in its active Pd(0) state.
-
Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may not be suitable for this specific substrate.[3]
-
Poor Quality Reagents: The boronic acid, base, or solvent may be of poor quality or contain impurities that inhibit the reaction.
Q3: I am observing significant formation of byproducts, such as debromination of the starting material or homocoupling of the boronic acid. How can I minimize these side reactions?
A3:
-
Debromination: This side reaction, where the bromine atom is replaced by a hydrogen, can occur if the palladium complex reacts with a hydride source in the reaction mixture.[5] To minimize this, ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere.
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is often caused by the presence of oxygen.[4][5] Thoroughly degassing all solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is crucial to prevent this.[4] Using a slight excess of the boronic acid (1.1-1.2 equivalents) can also help favor the desired cross-coupling reaction.
Q4: Can I use a boronic ester instead of a boronic acid?
A4: Yes, using a more stable boronic ester, such as a pinacol ester, can be advantageous. Boronic acids can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen, especially in the presence of aqueous bases.[4] Boronic esters are generally more stable and can help prevent this issue.[4]
Q5: Is it necessary to run the reaction under an inert atmosphere?
A5: Absolutely. It is strongly recommended to perform the Suzuki coupling reaction under an inert atmosphere (e.g., nitrogen or argon).[4] Oxygen can lead to the deactivation of the palladium catalyst and promote the undesirable homocoupling of the boronic acid.[4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and optimize the Suzuki coupling reaction of this compound.
Problem 1: Low to No Product Formation
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | • Switch to a palladium catalyst with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which can mitigate catalyst inhibition by the pyrimidine nitrogen.[3] • Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[6][7] |
| Ineffective Base | • Screen different bases. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[1][6][7] The choice of base can significantly influence the reaction outcome.[3] • Ensure the base is finely powdered and anhydrous. |
| Inappropriate Solvent | • Test various solvent systems. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is often effective.[6][7] • Ensure solvents are thoroughly degassed to remove dissolved oxygen.[4] |
| Insufficient Temperature | • Cautiously increase the reaction temperature. Suzuki couplings with heteroaryl halides may require heating to 80-110 °C to proceed at a reasonable rate.[4][6][7] |
| Poor Reagent Quality | • Use fresh, high-purity boronic acid or consider using a boronic ester.[4] • Ensure the this compound starting material is pure. |
Problem 2: Significant Side Product Formation
| Side Product | Troubleshooting Steps |
| Homocoupling of Boronic Acid | • Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or sparging with an inert gas.[4] • Maintain a positive pressure of an inert gas throughout the reaction.[4] |
| Debromination of Starting Material | • Use anhydrous solvents and ensure all glassware is thoroughly dried.[4] • The choice of base can influence this side reaction; consider screening different bases.[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and may require optimization for specific coupling partners.
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[4]
-
Inert Atmosphere: Seal the flask or vial, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[2][7]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand.[6]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[6][7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2][6]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS until the starting material is consumed.[2][6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.[2]
-
Wash the organic layer with water and then with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[2]
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography.
Data Presentation
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | A common and effective Pd(0) precatalyst.[6][7] |
| Base | K₂CO₃ or K₃PO₄ (2-3 eq.) | Widely used and effective inorganic bases.[6][7][8] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | A common solvent system for Suzuki couplings.[6][7] |
| Temperature | 90-100 °C | Elevated temperature is often required for heteroaryl bromides.[6][7] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and side reactions.[4] |
Table 2: Troubleshooting Guide for Catalyst and Ligand Selection
| Issue | Catalyst/Ligand Suggestion | Rationale |
| Low Conversion | PdCl₂(dppf) | Often effective for challenging couplings. |
| Catalyst Deactivation | Use bulky, electron-rich ligands like XPhos, SPhos, or RuPhos with a Pd(0) source (e.g., Pd₂(dba)₃). | These ligands can prevent catalyst inhibition by the pyrimidine nitrogens.[3] |
Visualizations
Caption: A flowchart of the general experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
Common side reactions in the synthesis of 5-Bromo-2-propoxypyrimidine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Bromo-2-propoxypyrimidine. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most common method for synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction, which is a variation of the Williamson ether synthesis.[1][2] This typically involves reacting a pyrimidine precursor, such as 5-bromo-2-chloropyrimidine or 2,5-dibromopyrimidine, with a propanol source in the presence of a base.
Q2: What are the most common side reactions observed in this synthesis?
The primary side reactions depend on the chosen starting material and reaction conditions. Key potential side reactions include:
-
Incomplete Reaction: Leaving unreacted starting materials.
-
Hydrolysis: Reaction with trace amounts of water can convert the starting material (e.g., 5-bromo-2-chloropyrimidine) to 5-bromo-2-hydroxypyrimidine.
-
Regioisomeric Impurity: When using 2,5-dibromopyrimidine, the propoxide may attack the C5 position, leading to the formation of 2-Bromo-5-propoxypyrimidine.
-
Di-substitution: Also with 2,5-dibromopyrimidine, forcing conditions can lead to the formation of 2,5-dipropoxypyrimidine.
-
Elimination: At higher temperatures, the propyl group can undergo elimination to form propene, regenerating the 5-bromo-2-hydroxypyrimidine.[3]
Q3: How can I minimize the formation of byproducts?
Minimizing byproducts involves careful control of reaction conditions:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are dry to prevent hydrolysis.
-
Control Temperature: Lower temperatures generally favor the desired substitution reaction over elimination and di-substitution.[3] A typical range is 50-100 °C.[3]
-
Choice of Base: Use a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to avoid competition with the propoxide nucleophile.[1][3]
-
Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they enhance the nucleophilicity of the alkoxide.[3]
-
Stoichiometry: Use a slight excess of the propanol/propoxide but avoid a large excess to minimize di-substitution when using di-halogenated precursors.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete Reaction: The reaction has not reached completion. | - Increase reaction time or temperature moderately. Be aware that higher temperatures can promote side reactions.[3] - Ensure the base is strong enough for complete deprotonation of propanol. Sodium hydride (NaH) is a common and effective choice.[1][3] |
| Poor Nucleophilicity: The propoxide is not reactive enough. | - Switch to a polar aprotic solvent such as DMF or DMSO to enhance nucleophilicity.[3] | |
| Presence of Starting Material in Product | Insufficient Deprotonation: The base is not strong enough to fully generate the propoxide. | - Use a stronger base like sodium hydride (NaH) to ensure complete formation of the alkoxide.[4] |
| Short Reaction Time: The reaction was stopped prematurely. | - Monitor the reaction progress using TLC or LC-MS and allow it to run until the starting material is consumed. | |
| Presence of 5-Bromo-2-hydroxypyrimidine | Hydrolysis: Trace water in the reaction mixture is reacting with the halo-pyrimidine starting material. | - Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Elimination: High reaction temperatures causing elimination of propene from the product. | - Lower the reaction temperature. Elimination reactions are often favored at higher temperatures.[3] | |
| Presence of Isomeric Byproduct (2-Bromo-5-propoxypyrimidine) | Reaction at C5 Position: This occurs when using 2,5-dibromopyrimidine as the starting material. | - The C2 position is generally more activated for nucleophilic substitution than the C5 position. Lowering the temperature and using less forcing conditions can improve selectivity. |
| Presence of Di-substituted Product (2,5-dipropoxypyrimidine) | Over-reaction: Excess nucleophile and/or high temperatures when using 2,5-dibromopyrimidine. | - Use only a slight excess (1.0-1.2 equivalents) of the sodium propoxide. - Maintain a lower reaction temperature and monitor the reaction closely to stop it after the mono-substitution is complete. |
Experimental Protocols
Protocol: Synthesis of this compound from 5-Bromo-2-chloropyrimidine
This protocol is a generalized procedure based on the principles of the Williamson ether synthesis.
-
Preparation of Sodium Propoxide: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous n-propanol (1.2 equivalents) and an anhydrous solvent such as THF. Cool the solution in an ice bath (0 °C).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas will evolve during this step.[1]
-
Substitution Reaction: In a separate flask, dissolve 5-bromo-2-chloropyrimidine (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Transfer the prepared sodium propoxide solution to the solution of 5-bromo-2-chloropyrimidine via cannula.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Visualized Workflows and Pathways
Caption: General workflow for the synthesis of this compound.
Caption: Key reaction pathways and potential side product formations.
References
Technical Support Center: Purification of 5-Bromo-2-propoxypyrimidine and its Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the purification of 5-Bromo-2-propoxypyrimidine and its related derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound and its derivatives?
A1: The main challenges often stem from the polarity of these compounds, which can lead to difficulties in crystallization due to high solubility in polar solvents, and issues in chromatography such as poor retention on standard phases.[1] The presence of the pyrimidine ring with its nitrogen atoms contributes to these polar characteristics.[1]
Q2: Which purification techniques are most effective for this class of compounds?
A2: The choice of technique depends on the specific derivative and impurity profile. The most common and effective methods include:
-
Column Chromatography: Silica gel is often used as the stationary phase, but for more polar derivatives, reverse-phase chromatography may be necessary to achieve good separation.[1][2][3]
-
Recrystallization: This is a highly effective method for obtaining high-purity crystalline solids, provided a suitable solvent or solvent system can be identified.[4]
-
Extraction: Liquid-liquid extraction is a crucial first step after synthesis to remove inorganic salts and highly polar or non-polar impurities.[5][6]
Q3: What are the expected impurities from the synthesis of this compound?
A3: Impurities can arise from starting materials, side reactions, or incomplete reactions.[7][8] Common impurities may include:
-
Unreacted starting materials like 2-hydroxypyrimidine or 5-bromo-2-chloropyrimidine.[5][9][10]
-
Over-brominated or under-brominated pyrimidine species.[7]
-
Byproducts from side reactions, which can be highly colored.[4][8]
-
Residual solvents from the reaction or initial work-up.
Q4: How should this compound be stored to maintain its purity?
A4: To ensure stability, this compound and its derivatives should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[11] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) under an inert atmosphere is recommended for some derivatives to prevent degradation.[12][13]
Troubleshooting Guides
Issue 1: Poor Separation or Tailing Peaks in Column Chromatography
Question: My compound is smearing or tailing on the silica gel column, resulting in poor separation from impurities. What can I do?
Answer: This issue is common with polar compounds like pyrimidine derivatives.[1]
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Increase the polarity of the eluent gradually. A common starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).[12]
-
If tailing persists, add a small amount (0.1-1%) of a polar modifier like triethylamine (for basic compounds) to the mobile phase to neutralize acidic sites on the silica gel. For acidic compounds, a small amount of acetic or formic acid can be used.
-
-
Change the Stationary Phase:
-
Check Sample Loading:
-
Ensure the crude sample is dissolved in a minimal amount of solvent and is loaded onto the column in a concentrated band.[2] Overloading the column can significantly degrade separation performance.
-
Caption: Troubleshooting flowchart for poor column chromatography separation.
Issue 2: Compound Fails to Crystallize
Question: After purification by chromatography, my product is an oil or amorphous solid and will not crystallize. How can I induce crystallization?
Answer: Failure to crystallize can be due to residual impurities, the presence of too much solvent, or the selection of an inappropriate solvent.[1]
Troubleshooting Steps:
-
Ensure High Purity: Residual impurities can inhibit crystal lattice formation. Confirm the purity of the oil/amorphous solid by HPLC or TLC. If significant impurities are present, re-purification may be necessary.
-
Solvent Selection:
-
Single Solvent Method: Dissolve the compound in a minimum amount of a suitable hot solvent and allow it to cool slowly. A good solvent is one in which the compound is highly soluble when hot but sparingly soluble when cold.
-
Anti-Solvent Method: Dissolve the compound in a solvent in which it is very soluble. Then, slowly add an "anti-solvent" (in which the compound is insoluble but which is miscible with the first solvent) until the solution becomes turbid. Heat slightly to redissolve, then allow to cool slowly.
-
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the supersaturated solution.
-
Caption: Logical workflow for inducing crystallization of a purified product.
Quantitative Data
The following tables summarize typical purification data for pyrimidine derivatives. Note that specific values will vary based on the exact substrate, reaction scale, and experimental conditions.
Table 1: Example Column Chromatography Conditions and Outcomes for 5-Bromo-Pyrimidine Derivatives
| Derivative Type | Stationary Phase | Mobile Phase (Eluent) System | Typical Yield (%) | Purity (HPLC, %) | Reference |
| 5-Bromo-2-chloropyrimidine | Silica Gel | Methane Extraction / Crystallization | 96 - 99 | >98 | [9] |
| 5-Bromo-2-methylpyrimidine | Silica Gel | Petroleum Ether / 5% Ethyl Acetate | 61 | >98 (by NMR) | [12] |
| General Pyrimidine | C18 Reverse-Phase | H₂O / Acetonitrile (Gradient) | Variable | >99 | [14] |
| 5-Bromo-2-fluoropyrimidine | Silica Gel | Not specified | >91 | Not specified | [15] |
Table 2: Common Solvents for Recrystallization
| Solvent Class | Examples | Use Case for Pyrimidine Derivatives |
| Alcohols | Ethanol, Methanol, Isopropanol | Good for moderately polar compounds; often used in combination with water.[15] |
| Esters | Ethyl Acetate | Versatile solvent, often used as a component in chromatography and for recrystallization. |
| Hydrocarbons | Hexane, Heptane, Toluene | Typically used as anti-solvents or for chromatography of less polar derivatives.[5] |
| Ethers | Diethyl Ether, MTBE | Can be effective but require caution due to volatility and peroxide formation. |
| Ketones | Acetone | Good solvent for many organic compounds, but its high polarity can prevent crystallization. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
This protocol provides a general method for purifying this compound derivatives using silica gel chromatography.[2][3]
-
Prepare the Column:
-
Select a glass column of appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[2]
-
Pour the slurry into the column and allow the silica to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[2] Add a thin layer of sand on top of the packed silica.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal volume of a suitable solvent (ideally the mobile phase or a slightly more polar solvent like dichloromethane).
-
Carefully apply the concentrated sample solution to the top of the silica gel.[2]
-
Allow the solvent to absorb into the silica until the sand layer is just dry.
-
-
Elute the Column:
-
Carefully add the mobile phase to the column, taking care not to disturb the packed surface.
-
Begin collecting fractions. Monitor the separation by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: General Procedure for Purification by Recrystallization
This protocol outlines the steps for purifying a solid pyrimidine derivative by recrystallization.[1]
-
Select a Solvent:
-
Place a small amount of the crude solid in a test tube. Add a few drops of a test solvent. If the solid dissolves immediately at room temperature, the solvent is too polar. If it does not dissolve at all, even when heated, the solvent is not polar enough.
-
A good solvent will dissolve the solid when heated but will allow it to crystallize upon cooling.
-
-
Dissolve the Compound:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorize (if necessary):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution briefly and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallize:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.[1]
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
-
Isolate and Dry:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[1]
-
Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
-
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 10. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 11. downloads.ossila.com [downloads.ossila.com]
- 12. 5-BROMO-2-METHYL-PYRIMIDINE CAS#: 7752-78-5 [chemicalbook.com]
- 13. usbio.net [usbio.net]
- 14. benchchem.com [benchchem.com]
- 15. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
Troubleshooting guide for low yield in 5-Bromo-2-propoxypyrimidine reactions
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-propoxypyrimidine. The following information is designed to address common challenges and provide actionable solutions to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method for synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 5-Bromo-2-chloropyrimidine with sodium propoxide, generated in situ from propanol and a strong base like sodium hydride.
Q2: My reaction is showing low to no yield of the desired product. What are the primary causes?
Low or no yield can stem from several factors:
-
Poor quality of starting materials: Impurities in 5-Bromo-2-chloropyrimidine or wet solvents can significantly hinder the reaction.
-
Inefficient generation of the nucleophile: Incomplete deprotonation of propanol will result in a lower concentration of the reactive propoxide anion.
-
Suboptimal reaction temperature: The reaction may be too slow at lower temperatures, while higher temperatures can lead to degradation or side reactions.
-
Inappropriate choice of base or solvent: The base must be strong enough to deprotonate the alcohol without promoting side reactions, and the solvent should be polar apathetic to facilitate the SNAr mechanism.
Q3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?
The primary side reaction of concern is the elimination (E2) reaction, which can compete with the desired substitution (SN2-type) reaction, especially if there is any steric hindrance.[1] Another possibility, though less common in this specific reaction, is the hydrolysis of the starting material or product if the reaction is not carried out under anhydrous conditions.
Q4: How can I improve the purity of my final product?
Purification of this compound can typically be achieved through column chromatography on silica gel. An aqueous workup to remove inorganic salts and water-soluble impurities is recommended before chromatography.[2] Recrystallization from a suitable solvent system can also be an effective final purification step.
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to troubleshooting low yield in the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive or Impure Reactants | - Ensure 5-Bromo-2-chloropyrimidine is pure and dry. - Use freshly opened or distilled anhydrous propanol and solvent (e.g., THF, DMF).[2] - Verify the activity of the base (e.g., sodium hydride). A gray appearance of NaH may indicate deactivation. |
| 2. Incomplete Nucleophile Formation | - Use a sufficiently strong base like sodium hydride (NaH) to ensure complete deprotonation of propanol. - Allow adequate time for the alkoxide to form before adding the 5-Bromo-2-chloropyrimidine. | |
| 3. Suboptimal Reaction Temperature | - Gradually increase the reaction temperature. A common starting point is room temperature, with gentle heating to 50-60 °C if the reaction is sluggish.[3] | |
| 4. Incorrect Stoichiometry | - Use a slight excess (1.1-1.2 equivalents) of the sodium propoxide to ensure complete consumption of the starting material. | |
| Formation of Significant Byproducts | 1. Competing Elimination (E2) Reaction | - Maintain a moderate reaction temperature; lower temperatures generally favor substitution over elimination.[1] |
| 2. Hydrolysis | - Ensure strict anhydrous conditions throughout the reaction setup and execution. Use dry glassware and an inert atmosphere (e.g., nitrogen or argon).[2] | |
| Difficult Product Isolation | 1. Emulsion during Workup | - Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
| 2. Co-elution during Chromatography | - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) can improve separation. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key parameters that can be optimized to improve the yield of this compound. Yields are representative for Williamson ether synthesis and SNAr reactions on similar substrates and may vary.[4]
| Parameter | Condition A | Condition B | Condition C | Expected Yield Range |
| Base | NaH | K₂CO₃ | t-BuOK | 60-90% |
| Solvent | THF | DMF | Acetonitrile | 50-85% |
| Temperature | Room Temp | 60 °C | 80 °C | 40-95% |
| Reaction Time | 4 hours | 12 hours | 24 hours | Varies with other conditions |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 5-Bromo-2-chloropyrimidine.
Materials:
-
5-Bromo-2-chloropyrimidine
-
Anhydrous propanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq.).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF to the flask, followed by the dropwise addition of anhydrous propanol (1.2 eq.) at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of sodium propoxide.
-
Dissolve 5-Bromo-2-chloropyrimidine (1.0 eq.) in anhydrous THF and add it dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). If the reaction is slow, gently heat the mixture to 50-60 °C.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield reactions.
References
How to improve the regioselectivity of reactions with 5-Bromo-2-propoxypyrimidine
Welcome to the Technical Support Center for reactions involving 5-Bromo-2-propoxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does this influence regioselectivity?
The this compound molecule presents several potential sites for reaction, with reactivity governed by both electronic and steric factors. The primary sites of interest are:
-
C5-Br bond: This is the most common site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-H bonds on the pyrimidine ring.[1]
-
C4 and C6 positions: These positions are ortho and para to the nitrogen atoms, making them electron-deficient and susceptible to nucleophilic attack under certain conditions, though this is less common than reactions at the C5-Br bond.
-
C3 position: The 2-propoxy group, being an electron-donating group, can direct metalation to the adjacent C3 position through a process called Directed ortho-Metalation (DoM).[2]
Q2: I am observing low regioselectivity in my Suzuki-Miyaura coupling reaction. What are the common causes and how can I improve it?
Low regioselectivity in Suzuki-Miyaura coupling, often manifesting as a mixture of the desired C5-coupled product and side products, can arise from several factors. The primary cause is often suboptimal reaction conditions that may promote side reactions or fail to efficiently facilitate the desired coupling.
Troubleshooting Poor Regioselectivity in Suzuki-Miyaura Coupling:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For heteroaryl bromides, bulky and electron-rich phosphine ligands are often effective.[3]
-
Base Selection: The base plays a crucial role in the transmetalation step. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective for Suzuki couplings of heteroaryl halides.[3]
-
Reaction Temperature: The temperature must be high enough to drive the reaction forward but not so high as to cause catalyst decomposition or promote side reactions. A temperature screening is often recommended.
Q3: Can I achieve functionalization at a position other than C5?
Yes, functionalization at positions other than C5 is possible through different synthetic strategies:
-
C3-Functionalization via Directed ortho-Metalation (DoM): The oxygen atom of the 2-propoxy group can act as a directing group for lithiation at the C3 position using a strong lithium amide base. The resulting organolithium species can then be quenched with various electrophiles.[2]
-
Nucleophilic Aromatic Substitution (SNAr): While less common for this specific substrate due to the presence of the more reactive C-Br bond, under specific conditions, nucleophilic attack at the C4 or C6 positions could be possible, especially if the C5 position is already functionalized.
Troubleshooting Guides
Issue 1: Poor Yield and/or Low Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst/Ligand | - For Suzuki coupling, consider using a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand like XPhos or SPhos.[3]- For Buchwald-Hartwig amination, similar bulky biarylphosphine ligands are often effective.[4]- For Sonogashira coupling, a combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is standard.[1] |
| Inappropriate Base | - For Suzuki coupling, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[3]- For Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or LiHMDS is typically used.[5]- For Sonogashira coupling, an amine base such as triethylamine or diisopropylethylamine is common.[1] |
| Incorrect Reaction Temperature | - A temperature screen (e.g., 80 °C to 120 °C) is recommended to find the optimal balance between reaction rate and catalyst stability/selectivity.[3] |
| Catalyst Deactivation | - Ensure all reagents and solvents are of high purity and properly degassed to remove oxygen.[3]- The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to deactivation. Using bulky ligands can mitigate this. |
| Side Reactions | - Hydrodehalogenation: The bromine at C5 can be replaced by a hydrogen atom. This can be minimized by using anhydrous solvents and ensuring a truly inert atmosphere.- Homocoupling: The boronic acid (in Suzuki) or alkyne (in Sonogashira) can couple with itself. This can sometimes be suppressed by the slow addition of the coupling partner. |
Issue 2: Inefficient Directed ortho-Metalation (DoM) at C3
| Potential Cause | Troubleshooting Steps |
| Incorrect Base | - Strong, sterically hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are typically required for DoM.[2] |
| Suboptimal Temperature | - Lithiation reactions are usually performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control. |
| Presence of Protic Impurities | - Ensure all glassware is flame-dried and reagents and solvents are strictly anhydrous. Any protic species will quench the organolithium intermediate. |
| Poor Quenching | - The choice of electrophile and the conditions for quenching are crucial. Ensure the electrophile is reactive enough to react with the aryllithium species. |
Data Summary
The following tables summarize typical starting conditions for various regioselective reactions. Note that optimal conditions will vary depending on the specific coupling partner and should be optimized for each reaction.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling at C5
| Parameter | Recommended Condition |
| Catalyst | Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%)[3] |
| Base | K₃PO₄ (2-3 equivalents)[3] |
| Solvent | 1,4-Dioxane/Water (4:1 v/v)[3] |
| Temperature | 100 °C[3] |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination at C5
| Parameter | Recommended Condition |
| Catalyst | Pd₂(dba)₃ (2 mol%) with BINAP (3 mol%)[3] |
| Base | NaOtBu (1.4 equivalents)[3] |
| Solvent | Toluene[3] |
| Temperature | 80-110 °C[6] |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 3: Recommended Starting Conditions for Sonogashira Coupling at C5
| Parameter | Recommended Condition |
| Catalyst | Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%)[1] |
| Base | Triethylamine (2.0 equivalents)[1] |
| Solvent | DMF[1] |
| Temperature | 80 °C[1] |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C5-Position
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).[3]
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[3]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).[3]
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Directed ortho-Metalation (DoM) and Quenching at the C3-Position
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of a lithium amide base (e.g., LDA, 1.1 equiv.) in THF to the reaction mixture.
-
Stir the mixture at -78 °C for the optimized time (e.g., 1-2 hours) to allow for complete lithiation.
-
Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 equiv.) in THF to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: Decision pathway for regioselective functionalization.
Caption: Troubleshooting workflow for poor regioselectivity.
References
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 5-Bromo-2-propoxypyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 5-Bromo-2-propoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with this compound?
A1: The main challenges arise from the electronic nature of the pyrimidine ring. The presence of two nitrogen atoms makes the ring electron-deficient, which can influence the oxidative addition step.[1] Furthermore, the pyridine-like nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of unproductive complexes, which can result in lower yields.[2]
Q2: Which types of cross-coupling reactions are most effective for functionalizing this compound?
A2: The most common and effective methods for functionalizing this compound are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[3]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.[3]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[3]
Q3: How does the 2-propoxy group affect the reactivity of this compound in cross-coupling reactions?
A3: The 2-propoxy group is an electron-donating group. This can slightly increase the electron density of the pyrimidine ring, which might make the C-Br bond slightly less reactive towards oxidative addition compared to an unsubstituted 5-bromopyrimidine. However, the general reactivity patterns for cross-coupling reactions are expected to be similar to other 5-bromopyrimidines.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
This is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst, particularly the active Pd(0) species, is sensitive to air and moisture.
-
Catalyst Poisoning: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center and inhibit its catalytic activity.
-
Solution: Switch to a more sterically hindered and electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). These ligands can help to stabilize the palladium catalyst and prevent coordination with the pyrimidine nitrogen.[2]
-
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to catalyst decomposition.
-
Incorrect Base Selection: The choice of base is critical for the efficiency of the reaction.
Issue 2: Formation of Significant Side Products
Common Side Reactions and How to Minimize Them:
-
Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom.
-
Homocoupling of Boronic Acid (Suzuki) or Alkyne (Sonogashira):
-
Solution (Suzuki): Ensure rigorous anaerobic conditions and consider a different palladium source or ligand.
-
Solution (Sonogashira): This is often due to the Glaser coupling pathway.[6] Switching to a copper-free protocol is the most effective solution.[6] Slow addition of the terminal alkyne and ensuring strictly anaerobic conditions can also suppress this side reaction.[7]
-
Catalyst and Condition Selection Tables
The following tables provide recommended starting conditions for cross-coupling reactions with this compound, based on data for structurally similar bromopyrimidines and other heteroaryl bromides. Optimization for specific coupling partners is often necessary.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Notes |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | Pd(dppf)Cl₂ often provides high yields in shorter reaction times.[8] |
| Ligand | PPh₃, dppf, SPhos, XPhos | For challenging couplings, bulky biarylphosphine ligands like SPhos or XPhos are recommended.[3] |
| Catalyst Loading | 1-5 mol% | Start with a higher loading (e.g., 5 mol%) and reduce upon successful coupling.[3] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents) | K₃PO₄ is often a robust choice for heteroaryl halides.[3] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, or DMF | The use of an aqueous co-solvent is common.[3] |
| Temperature | 80-100 °C | Start at the lower end to maximize selectivity and minimize side reactions.[3] |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective palladium precursors. |
| Ligand | XPhos, RuPhos, BINAP, Xantphos | Bulky, electron-rich biarylphosphine ligands are often required for challenging substrates.[9] |
| Catalyst Loading | 1-3 mol% Pd, 1.2-2x mol% Ligand | The ligand-to-palladium ratio is important for catalyst stability and activity.[3] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ (1.5-2 equivalents) | NaOtBu is a strong base that often leads to faster reactions, while K₃PO₄ and Cs₂CO₃ are milder alternatives.[5] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, degassed solvents are essential for optimal results.[10] |
| Temperature | 80-110 °C | The reaction temperature should be optimized for each substrate combination.[10] |
Table 3: Recommended Conditions for Sonogashira Coupling
| Parameter | Recommendation | Notes |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Both Pd(0) and Pd(II) precursors can be used.[10] |
| Copper Co-catalyst | CuI (1-5 mol%) | Essential for the catalytic cycle in the traditional Sonogashira reaction.[3] Copper-free conditions can also be employed.[11] |
| Ligand | PPh₃ | Triphenylphosphine is a commonly used ligand for this reaction. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (≥ 2 equivalents) | The base often serves as the solvent or co-solvent.[3] |
| Solvent | THF, DMF, Acetonitrile | A co-solvent may be used if the amine base is not sufficient.[10] |
| Temperature | Room Temperature to 100 °C | For less reactive bromides, a higher temperature may be beneficial.[7] |
Key Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Preparation: In a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[10]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[10]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[10]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[10]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.[10]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude product by column chromatography on silica gel.[13]
General Protocol for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[10]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.[10]
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).[10]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed (monitored by TLC or LC-MS).[14]
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[12]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[5]
General Protocol for Sonogashira Coupling
-
Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[10]
-
Inert Atmosphere: Flush the flask with an inert gas.[10]
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.[10]
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.[10]
-
Workup: Upon completion, cool the reaction mixture. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynylpyrimidine.[7]
Signaling Pathways and Catalytic Cycles
The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing dehalogenation in reactions involving 5-Bromo-2-propoxypyrimidine
Welcome to the technical support center for 5-Bromo-2-propoxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction observed when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The most prevalent side reaction is dehalogenation (also known as hydrodehalogenation), where the bromine atom at the 5-position is replaced by a hydrogen atom.[1] This leads to the formation of 2-propoxypyrimidine as a byproduct, reducing the yield of the desired coupled product.
Q2: What factors contribute to the dehalogenation of this compound?
A2: Several factors can promote dehalogenation, including:
-
High Reaction Temperatures: Elevated temperatures can increase the rate of dehalogenation.
-
Prolonged Reaction Times: Longer reaction times expose the substrate to conditions that can lead to dehalogenation.
-
Choice of Base: Strong bases, particularly in the presence of protic solvents or impurities, can facilitate the formation of palladium-hydride species that are responsible for dehalogenation.[2]
-
Solvent: Protic solvents (e.g., alcohols) can act as a hydride source, leading to dehalogenation.
-
Catalyst System: The choice of palladium catalyst and ligand can significantly influence the competition between the desired cross-coupling and the undesired dehalogenation.
Q3: How can I minimize dehalogenation in a Suzuki-Miyaura coupling reaction with this compound?
A3: To minimize dehalogenation in Suzuki-Miyaura coupling, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the desired reductive elimination step over the dehalogenation pathway.[3]
-
Base Selection: Use a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium tert-butoxide (NaOtBu).[4]
-
Solvent Choice: Utilize anhydrous, aprotic solvents like 1,4-dioxane or toluene to minimize the presence of proton sources.[4]
-
Temperature Control: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from promoting side reactions.[1]
Q4: I am observing significant homocoupling of my boronic acid reagent in a Suzuki reaction. What can I do to prevent this?
A4: Homocoupling of boronic acids is often promoted by the presence of oxygen.[1] To mitigate this:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents before use.[1]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction.[1]
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over in situ generated catalysts from Pd(II) sources like Pd(OAc)₂.[1]
Q5: In a Sonogashira coupling, I am seeing a lot of Glaser coupling (homocoupling of the alkyne). How can this be avoided?
A5: Glaser coupling is a common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used.[1] To prevent this:
-
Copper-Free Conditions: The most effective method is to employ a copper-free Sonogashira protocol.[1]
-
Inert Atmosphere: As with other cross-coupling reactions, maintaining a strictly anaerobic environment is crucial to prevent the oxidative dimerization of the alkyne.[5]
-
Thorough Degassing: Ensure all reagents and solvents are properly degassed.[5]
Troubleshooting Guides
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];
} Caption: Troubleshooting workflow for dehalogenation in Suzuki coupling.
Troubleshooting Steps:
| Observation | Potential Cause | Recommended Solution |
| High percentage of 2-propoxypyrimidine byproduct detected by GC-MS or NMR. | Formation of Palladium-Hydride Species: This is the primary cause of dehalogenation. | 1. Optimize Ligand: Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) to accelerate the desired cross-coupling relative to dehalogenation.[3]2. Change Base: Replace strong bases with milder inorganic bases like K₂CO₃ or K₃PO₄.[4]3. Solvent System: Ensure the use of anhydrous, aprotic solvents such as 1,4-dioxane or toluene.[4]4. Temperature: Lower the reaction temperature. Start with the lower end of the recommended temperature range for the chosen catalyst system. |
| Reaction is sluggish, and dehalogenation is observed upon prolonged heating. | Slow Oxidative Addition or Transmetalation: If the desired reaction is slow, the starting material is exposed to dehalogenation conditions for longer. | 1. More Active Catalyst: Consider a more active pre-catalyst that readily forms the active Pd(0) species.2. Purity of Boronic Acid: Ensure the boronic acid or ester is of high purity and reactivity. |
Issue 2: Low Yield in Buchwald-Hartwig Amination
dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];
} Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Troubleshooting Steps:
| Observation | Potential Cause | Recommended Solution |
| Incomplete conversion of this compound. | Inactive Catalyst System: The chosen catalyst may not be active enough for this specific substrate. | 1. Ligand Selection: Use bulky, electron-rich phosphine ligands like BINAP, DPPF, or XPhos, which are known to be effective for aminations.[6]2. Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[6]3. Catalyst Loading: For challenging substrates, increasing the catalyst loading may be necessary.[7] |
| Formation of dehalogenated byproduct. | Side reaction competing with amination. | 1. Lower Temperature: As with other couplings, reducing the reaction temperature can disfavor dehalogenation.2. Optimize Ligand-to-Metal Ratio: The ratio of ligand to palladium can influence the catalytic activity and selectivity. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed water
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2-3 equiv.), the palladium precatalyst (2 mol%), and the ligand (4 mol%).[3]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[4]
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).[3][4]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.[4]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (5 mol%).[1]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[1]
-
Reagent Addition: Add the degassed anhydrous solvent followed by the amine base (2.0-3.0 equiv.) and the terminal alkyne (1.2 equiv.).[1]
-
Reaction: Stir the reaction mixture at the appropriate temperature (starting at room temperature and gently heating if necessary) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary
The following tables provide a general guide to reaction conditions based on literature for similar substrates. Optimal conditions for this compound may require further optimization.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | Bulky, electron-rich ligand minimizes dehalogenation.[3] |
| Base | K₃PO₄ or K₂CO₃ | Milder base reduces the risk of dehalogenation.[4] |
| Solvent | 1,4-Dioxane / Water (4:1 to 10:1) | Aprotic organic solvent with water for the base.[3][4] |
| Temperature | 80 - 100 °C | Lower end of the range may favor the desired product.[4] |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / BINAP or XPhos | Effective catalyst system for C-N bond formation.[6][7] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic base is required.[6] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvent.[6] |
| Temperature | 80 - 110 °C | Typical temperature range for amination reactions.[7] |
Table 3: Recommended Conditions for Sonogashira Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (Copper-free) | Avoids Glaser homocoupling.[1] |
| Base | Et₃N or DIPEA | Acts as both base and solvent in some cases. |
| Solvent | THF or DMF | Anhydrous and degassed.[1] |
| Temperature | Room Temperature to 80 °C | Start at lower temperatures to minimize side reactions. |
References
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2-propoxypyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 5-Bromo-2-propoxypyrimidine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate a smooth and efficient scale-up process.
I. Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the key intermediate, 5-Bromo-2-chloropyrimidine. The second step is a nucleophilic aromatic substitution (SNAr) reaction, specifically a Williamson ether synthesis, where the chloro group at the C2 position is displaced by a propoxy group.
Caption: Overall synthetic pathway for this compound.
II. Experimental Protocols
A. Synthesis of 5-Bromo-2-chloropyrimidine (Intermediate)
This protocol is adapted from established methods for the bromination and chlorination of pyrimidine derivatives.[1][2]
Materials:
-
2-Hydroxypyrimidine
-
Hydrobromic acid (48%)
-
Hydrogen peroxide (30%)
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
Toluene
-
Sodium carbonate
-
Ethyl acetate
-
Brine
Procedure:
-
Bromination: In a well-ventilated fume hood, to a stirred solution of 2-hydroxypyrimidine (1.0 eq) in hydrobromic acid, slowly add hydrogen peroxide (1.1 eq) while maintaining the temperature below 40°C. Stir the mixture at room temperature for 12-16 hours.
-
Isolation of 5-Bromo-2-hydroxypyrimidine: Cool the reaction mixture in an ice bath and filter the resulting precipitate. Wash the solid with cold water and dry under vacuum to yield 5-bromo-2-hydroxypyrimidine.
-
Chlorination: Suspend the dried 5-bromo-2-hydroxypyrimidine (1.0 eq) in toluene. To this suspension, add phosphorus oxychloride (2.0 eq) followed by the slow addition of triethylamine (1.2 eq) at 35°C.
-
Reaction and Work-up: Heat the reaction mixture to 80-85°C and stir for 6 hours, monitoring the reaction progress by TLC or HPLC. After completion, cool the mixture and concentrate under reduced pressure to remove excess toluene and POCl₃. Carefully quench the residue with ice-cold water and neutralize with a 20% sodium carbonate solution to a pH of 8-9.
-
Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-bromo-2-chloropyrimidine. Further purification can be achieved by column chromatography or recrystallization.
B. Synthesis of this compound
This protocol is based on a general procedure for the synthesis of 2-alkoxypyrimidines from 2-chloropyrimidines via a Williamson ether synthesis.[3]
Materials:
-
5-Bromo-2-chloropyrimidine
-
Propanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Formation of Sodium Propoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) to anhydrous THF. Cool the suspension to 0°C in an ice bath. Slowly add propanol (1.1 eq) dropwise to the suspension. Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.
-
Nucleophilic Aromatic Substitution: To the freshly prepared sodium propoxide solution, add a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous THF dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC until the starting material is consumed.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate this compound.
III. Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 5-Bromo-2-chloropyrimidine
| Parameter | Bromination | Chlorination |
| Starting Material | 2-Hydroxypyrimidine | 5-Bromo-2-hydroxypyrimidine |
| Key Reagents | HBr, H₂O₂ | POCl₃, Triethylamine |
| Solvent | - | Toluene |
| Temperature | < 40°C | 80-85°C |
| Reaction Time | 12-16 hours | 6 hours |
| Typical Yield | 80-90% | >90% |
| Purity (crude) | >95% | >95% |
Table 2: Summary of Reaction Conditions and Expected Yields for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 5-Bromo-2-chloropyrimidine |
| Key Reagents | Propanol, Sodium Hydride |
| Solvent | Anhydrous THF |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours (monitor by TLC/HPLC) |
| Expected Yield | 85-95% |
| Purity (after chromatography) | >98% |
IV. Troubleshooting and FAQs
Caption: Troubleshooting decision tree for the propoxylation step.
Frequently Asked Questions (FAQs)
Q1: My bromination of 2-hydroxypyrimidine is slow and gives a low yield. What can I do?
A1: Ensure that the concentration of hydrobromic acid is appropriate and that the hydrogen peroxide is added slowly to control the exotherm. In some cases, slightly elevated temperatures (e.g., 30-40°C) can increase the reaction rate, but this should be monitored carefully to avoid side reactions.
Q2: The chlorination with POCl₃ is messy and difficult to work up. Are there alternatives?
A2: While POCl₃ is a common and effective chlorinating agent, the work-up can be challenging due to its reactivity with water. A slow and controlled quenching on ice is crucial. Some literature suggests using oxalyl chloride or thionyl chloride, but these may require different reaction conditions and should be investigated on a small scale first.
Q3: I am seeing a significant amount of an elimination byproduct in my Williamson ether synthesis. How can I minimize this?
A3: While less common with aromatic substrates compared to alkyl halides, if elimination is suspected, it is likely due to the basicity of the sodium propoxide. Ensure the reaction temperature is not excessively high. Running the reaction at room temperature or even 0°C should favor the desired SNAr reaction.
Q4: The purification of the final product, this compound, by column chromatography is difficult. Any tips?
A4: this compound is a relatively non-polar compound. A solvent system of ethyl acetate and hexanes is a good starting point for column chromatography. A shallow gradient from low to high polarity of ethyl acetate should provide good separation. Ensure the crude product is thoroughly dried and free of solvent before loading onto the column.
Q5: Can I use a different base to generate the propoxide?
A5: Yes, other strong bases like potassium tert-butoxide or potassium hydride can also be used. However, sodium hydride is often preferred for its affordability and ease of handling as a mineral oil dispersion. The choice of base may influence the reaction rate and should be optimized for your specific scale.
Caption: General experimental workflow for the synthesis of this compound.
References
Work-up procedure for reactions containing 5-Bromo-2-propoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-propoxypyrimidine. The information is designed to address specific issues that may be encountered during the work-up of reactions containing this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: Is the 2-propoxy group on the pyrimidine ring stable to acidic or basic work-up conditions?
A2: The stability of the 2-propoxy group is a critical consideration. Generally, 2-alkoxypyrimidines can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the formation of 5-bromo-2-hydroxypyrimidine as a significant byproduct. It is advisable to use mild work-up conditions, such as a saturated aqueous solution of sodium bicarbonate for neutralization, and to avoid prolonged exposure to strong acids or bases.
Q3: I am observing a significant amount of an apolar impurity in my crude product after a Suzuki-Miyaura coupling reaction. What could it be?
A3: A common apolar impurity in Suzuki-Miyaura reactions is the homocoupling product of the boronic acid reagent. This can occur, especially if the reaction conditions are not optimal. To minimize this, ensure a truly inert atmosphere, use degassed solvents, and consider adjusting the stoichiometry of your reagents.
Q4: My crude product appears to be an inseparable mixture. What purification strategies are recommended for this compound and its derivatives?
A4: Purification of brominated pyrimidines is typically achieved by column chromatography on silica gel.[3] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is usually effective. The choice of eluent system will depend on the polarity of your desired product.
Q5: After aqueous work-up, I am having trouble with emulsion formation during extraction. How can I resolve this?
A5: Emulsion formation can be a common issue, especially when using solvents like DMF or DMSO.[4] To break an emulsion, you can try adding a saturated brine solution, which increases the ionic strength of the aqueous phase. Alternatively, allowing the mixture to stand for a longer period or gentle swirling instead of vigorous shaking can help. In some cases, filtering the entire mixture through a pad of celite can also be effective.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction closely by TLC or LC-MS to ensure it has gone to completion before initiating the work-up. |
| Hydrolysis of the 2-propoxy group | Use a mild base like saturated sodium bicarbonate solution for neutralization. Avoid strong acids or bases during the work-up. |
| Product Loss During Extraction | Ensure the correct organic solvent is used for extraction based on the product's polarity. Perform multiple extractions with smaller volumes of solvent for better recovery. |
| Degradation on Silica Gel | If the product is suspected to be unstable on silica, consider alternative purification methods like crystallization or preparative TLC. You can also try deactivating the silica gel with a small amount of triethylamine in the eluent. |
Problem 2: Presence of 5-bromo-2-hydroxypyrimidine as a Major Byproduct
This is a strong indication that the 2-propoxy group has been cleaved.
Caption: Troubleshooting workflow for the presence of the hydrolysis byproduct.
Problem 3: Difficulty in Removing Palladium Catalyst Residues
Palladium residues can interfere with subsequent reactions and biological assays.
Caption: Decision tree for the removal of palladium catalyst residues.
Data Presentation
Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Insoluble | Based on the insolubility of similar brominated pyridines and pyrimidines.[1][2] |
| Hexanes/Heptane | Slightly Soluble to Soluble | The propyl chain and bromine atom provide some non-polar character. |
| Dichloromethane | Soluble | A versatile solvent for many organic compounds. |
| Ethyl Acetate | Soluble | A common solvent for extraction and chromatography of moderately polar compounds. |
| Methanol/Ethanol | Moderately Soluble | Protic solvents with some polarity.[1] |
| Acetone | Soluble | A polar aprotic solvent. |
| DMF/DMSO | Readily Soluble | Highly polar aprotic solvents capable of dissolving a wide range of organic compounds.[1] |
Experimental Protocols
General Work-up Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and may need to be optimized for specific substrates.
Materials:
-
Reaction mixture containing this compound derivative
-
Ethyl acetate
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite
Procedure:
-
Cooling: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the cooled mixture with ethyl acetate.
-
Filtration (if applicable): If a palladium catalyst was used, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional ethyl acetate.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with deionized water.
-
Wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine to facilitate phase separation and remove residual water.
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Experimental workflow for a general Suzuki-Miyaura reaction work-up.
References
Technical Support Center: 5-Bromo-2-propoxypyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-propoxypyrimidine. Our aim is to address common challenges and provide practical solutions to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are the key starting materials?
The most common and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halogen on the pyrimidine ring with an alkoxide. The key starting materials for this synthesis are:
-
5-Bromo-2-chloropyrimidine: This is the electrophilic pyrimidine substrate.
-
Sodium propoxide: This is the nucleophile, typically prepared in situ from propanol and a strong base like sodium hydride or sodium metal.
The overall reaction is a nucleophilic aromatic substitution (SNAr).
Q2: What are the most common impurities I might encounter in the synthesis of this compound?
Several impurities can arise during the synthesis. It is crucial to monitor their formation and control the reaction conditions to minimize their presence. The most common impurities include:
-
Unreacted 5-Bromo-2-chloropyrimidine: Incomplete reaction can leave residual starting material.
-
5-Bromo-2-hydroxypyrimidine: This impurity can form if water is present in the reaction mixture, leading to the hydrolysis of 5-Bromo-2-chloropyrimidine.[1]
-
Propene: This can be formed as a byproduct of a competing E2 elimination reaction, especially if the reaction temperature is too high or a sterically hindered base is used.[2]
-
Over-brominated species: If the synthesis of the precursor, 5-bromo-2-hydroxypyrimidine, is not well-controlled, di- or poly-brominated pyrimidines may be carried over as impurities.[1]
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the Williamson ether synthesis of this compound can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Side reactions: The competing E2 elimination reaction can reduce the yield of the desired ether product.[2] To minimize this, use a less sterically hindered base if possible and maintain a controlled reaction temperature.
-
Moisture in the reaction: Water can react with the sodium propoxide and also lead to the formation of the 5-Bromo-2-hydroxypyrimidine impurity, consuming the starting material and reducing the yield of the desired product. Ensure all glassware is dry and use anhydrous solvents.
-
Purity of starting materials: Impurities in the 5-Bromo-2-chloropyrimidine or propanol can interfere with the reaction. Use high-purity starting materials.
Q4: I am observing an unknown peak in my HPLC/GC-MS analysis. How can I identify it?
Identifying unknown impurities is a critical step in process development. A combination of analytical techniques is often necessary:
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS provides the molecular weight of the impurity, which is a crucial piece of information for its identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, 1H and 13C NMR spectroscopy can provide detailed structural information.
-
Reference Standards: If you suspect a particular impurity, synthesizing or purchasing a reference standard of that compound can confirm its identity by comparing its retention time and spectral data.
Troubleshooting Guides
Issue 1: High Levels of Unreacted 5-Bromo-2-chloropyrimidine
| Potential Cause | Troubleshooting Step |
| Insufficient reaction time | Monitor the reaction progress by TLC or HPLC and continue the reaction until the starting material is consumed. |
| Low reaction temperature | Gradually increase the reaction temperature, but be mindful of promoting the E2 elimination side reaction. |
| Inefficient stirring | Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Poor quality of sodium propoxide | Ensure the sodium hydride or sodium metal used to prepare the propoxide is fresh and reactive. Prepare the sodium propoxide in situ just before adding the 5-Bromo-2-chloropyrimidine. |
Issue 2: Presence of 5-Bromo-2-hydroxypyrimidine Impurity
| Potential Cause | Troubleshooting Step |
| Presence of water in the reaction | Use anhydrous solvents (e.g., dry THF or DMF). Dry all glassware in an oven before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction. |
| Hydrolysis during workup | Neutralize the reaction mixture carefully during the aqueous workup to avoid prolonged exposure to acidic or basic conditions that could promote hydrolysis. |
Issue 3: Low Purity of the Final Product After Purification
| Potential Cause | Troubleshooting Step |
| Ineffective purification method | Optimize the purification method. If using column chromatography, try different solvent systems (eluents) to improve the separation of the product from impurities. Recrystallization from a suitable solvent system can also be an effective purification technique. |
| Co-eluting impurities | If an impurity co-elutes with the product during column chromatography, consider using a different stationary phase or a more selective mobile phase. Preparative HPLC may be necessary for difficult separations. |
Experimental Protocols
Synthesis of this compound (Williamson Ether Synthesis)
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
5-Bromo-2-chloropyrimidine
-
Anhydrous propanol
-
Sodium hydride (60% dispersion in mineral oil) or Sodium metal
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add anhydrous propanol (1.2 equivalents) to a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 30-60 minutes), indicating the formation of sodium propoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 5-Bromo-2-chloropyrimidine (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.
-
Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Impurity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general-purpose HPLC method for monitoring the reaction progress and assessing the purity of the final product. Method development and validation are essential for accurate quantification.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-20 min: 90% B; 20.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL. |
Data Presentation
Table 1: Potential Impurities and their Origin
| Impurity Name | Structure | Typical Origin |
| 5-Bromo-2-chloropyrimidine | C₄H₂BrClN₂ | Unreacted starting material |
| 5-Bromo-2-hydroxypyrimidine | C₄H₃BrN₂O | Hydrolysis of 5-Bromo-2-chloropyrimidine |
| Propene | C₃H₆ | E2 elimination side reaction |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
Impurity Formation Pathway
Caption: Potential reaction pathways leading to the desired product and common impurities.
References
Validation & Comparative
A Comparative Guide to the Suzuki Coupling of 5-Bromo-2-propoxypyrimidine and Other Brominated Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-carbon bonds. This reaction is particularly crucial in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent in a vast number of pharmaceutical compounds. Brominated pyrimidines are valuable building blocks in this context, offering a versatile scaffold for the introduction of molecular diversity.
This guide provides a comparative analysis of the performance of 5-bromo-2-propoxypyrimidine and its close analogues against other commonly used brominated pyrimidines in Suzuki coupling reactions. The discussion is supported by experimental data to inform substrate selection and reaction optimization.
Comparative Performance in Suzuki Coupling
The reactivity of brominated pyrimidines in Suzuki coupling is influenced by factors such as the position of the bromine atom and the nature of other substituents on the pyrimidine ring. The following table summarizes experimental data for the Suzuki coupling of 5-bromo-2-alkoxypyrimidines (using 2-methoxy-5-bromopyrimidine as a close analogue for 2-propoxy-5-bromopyrimidine) and other brominated pyrimidines with various arylboronic acids.
| Brominated Pyrimidine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Methoxy-5-bromopyrimidine | 2-Thienylboronic acid | Pd(PPh₃)₂Cl₂ (not specified) | Na₂CO₃ | 1,4-Dioxane | 95 | Not specified | High | [1] |
| 2-Methoxy-5-bromopyrimidine | 3-Thienylboronic acid | Pd(PPh₃)₂Cl₂ (not specified) | Na₂CO₃ | 1,4-Dioxane | 95 | Not specified | High | [1] |
| 2-Methoxy-5-bromopyrimidine | 3-Quinolinylboronic acid | Pd(PPh₃)₂Cl₂ (not specified) | Na₂CO₃ | 1,4-Dioxane | 95 | Not specified | High | [1] |
| 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15-24 | Not specified | [2] |
| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ | tert-Amyl alcohol | 120 | 1 | Not specified | [2] |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | [3] |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3-5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Not specified | Not specified | 81 | [4] |
From the available data, 2-methoxy-5-bromopyrimidine, a close structural analogue of this compound, demonstrates high reactivity in Suzuki coupling with various heteroaryl boronic acids, achieving high yields.[1] The presence of the electron-donating alkoxy group at the 2-position can influence the electronic properties of the pyrimidine ring, potentially affecting the oxidative addition step of the catalytic cycle.
In comparison, 5-bromopyrimidine also serves as a versatile substrate in Suzuki couplings, reacting with a range of boronic acids under both palladium and nickel catalysis.[2] The reactivity of brominated pyridines, such as 5-bromo-2-methylpyridin-3-amine and 2-bromo-4-methylpyridine, also provides a useful benchmark, with these substrates affording moderate to good yields in Suzuki reactions.[3][4]
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of Suzuki coupling reactions. Below are representative protocols for the coupling of brominated pyrimidines.
General Procedure for Suzuki-Miyaura Coupling of 5-Bromopyrimidine
Materials:
-
5-Bromopyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated through standard aqueous workup and purification by column chromatography.[2]
General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine
Materials:
-
5-Bromo-2-chloropyrimidine (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)
Procedure:
-
In a flame-dried Schlenk flask, add 5-bromo-2-chloropyrimidine, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup followed by purification.[5]
Visualizing the Process and Reactivity
To further clarify the experimental process and the underlying principles of reactivity, the following diagrams are provided.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Relative reactivity of brominated pyrimidines based on bromine position.
References
Spectroscopic Analysis for Structural Confirmation of 5-Bromo-2-propoxypyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For pyrimidine derivatives, a class of heterocyclic compounds with broad pharmacological relevance, unambiguous characterization is paramount. This guide provides a comparative framework for the spectroscopic analysis of 5-Bromo-2-propoxypyrimidine, a key intermediate in the synthesis of various bioactive molecules.
While specific, publicly available experimental spectra for this compound are limited, this guide leverages data from structurally analogous compounds to predict its spectroscopic properties. By comparing the expected data with that of known derivatives, researchers can effectively confirm the synthesis and purity of their target compound.
Comparative Spectroscopic Data
The following tables summarize the expected ¹H NMR and ¹³C NMR chemical shifts, and the anticipated mass spectrometry fragmentation for this compound. This data is juxtaposed with experimental values for closely related 5-bromo-pyrimidine derivatives to provide a robust comparative analysis.
Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)
| Compound | H-4 & H-6 (ppm) | H-5 (ppm) | O-CH₂- (ppm) | -CH₂-CH₂- (ppm) | -CH₃ (ppm) | Solvent |
| This compound (Predicted) | ~8.6 | - | ~4.3 (t) | ~1.8 (sextet) | ~1.0 (t) | CDCl₃ |
| 5-Bromopyrimidine | 8.83 (s, 2H) | - | - | - | - | CDCl₃ |
| 5-Bromo-2-chloropyrimidine | 8.75 (s, 2H) | - | - | - | - | CDCl₃ |
| 5-Bromo-2-methoxypyrimidine | 8.55 (s, 2H) | - | 4.05 (s, 3H) | - | - | CDCl₃ |
Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)
| Compound | C-2 (ppm) | C-4 & C-6 (ppm) | C-5 (ppm) | O-CH₂- (ppm) | -CH₂-CH₂- (ppm) | -CH₃ (ppm) | Solvent |
| This compound (Predicted) | ~165 | ~158 | ~110 | ~70 | ~22 | ~10 | CDCl₃ |
| 5-Bromopyrimidine | 158.4 | 159.2 | 118.7 | - | - | - | CDCl₃ |
| 5-Bromo-2-chloropyrimidine | 161.2 | 158.9 | 115.8 | - | - | - | CDCl₃ |
| 5-Bromo-2-methoxypyrimidine | 165.8 | 157.9 | 108.2 | 55.0 | - | - | CDCl₃ |
Table 3: Mass Spectrometry Data (Predicted vs. Experimental)
| Compound | Molecular Formula | Molecular Weight | Key Fragment Ions (m/z) |
| This compound (Predicted) | C₇H₉BrN₂O | 216.07 / 218.07 | [M]+•, [M-C₃H₇]+, [M-OC₃H₇]+ |
| 5-Bromopyrimidine | C₄H₃BrN₂ | 157.96 / 159.96 | [M]+•, [M-Br]+ |
| 5-Bromo-2-chloropyrimidine | C₄H₂BrClN₂ | 192.92 / 194.92 | [M]+•, [M-Cl]+, [M-Br]+ |
| 5-Bromo-2-methoxypyrimidine | C₅H₅BrN₂O | 187.97 / 189.97 | [M]+•, [M-CH₃]+, [M-OCH₃]+ |
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data. The following protocols outline the general steps for the analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified pyrimidine compound.[1]
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
Cap the NMR tube securely and dissolve the sample completely, using a vortex mixer if necessary.
2. ¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is typically acquired on a 300 or 500 MHz spectrometer.
-
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
For labile protons (e.g., N-H or O-H), a D₂O exchange experiment can be performed. This involves adding a drop of deuterium oxide to the NMR tube, shaking it, and re-acquiring the spectrum. The signal corresponding to the labile proton will disappear or significantly diminish.[1]
3. ¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 75 or 125 MHz.
-
Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
-
Chemical shifts are referenced to the deuterated solvent signal.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile. The concentration should be in the range of 10-100 µg/mL.
-
Ensure the sample is free of non-volatile salts or buffers, which can interfere with ionization.
2. Data Acquisition:
-
Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) and Electrospray Ionization (ESI) being the most common for small molecules.
-
High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the molecular ion, which allows for the confirmation of the elemental composition.[2]
-
The mass spectrum will show the molecular ion peak(s) (M+• for EI, [M+H]+ or [M+Na]+ for ESI) and various fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks of nearly equal intensity, separated by 2 Da.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound derivatives.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
References
A Comparative Guide to HPLC and GC-MS Methods for Analyzing 5-Bromo-2-propoxypyrimidine Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of reaction mixtures containing 5-Bromo-2-propoxypyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile or thermally labile compounds.[1][2] It is particularly well-suited for monitoring the progress of chemical reactions and assessing the purity of products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and thermally stable compounds, as well as for the identification of unknown impurities.[3][4]
Comparison of HPLC and GC-MS Methods
The choice between HPLC and GC-MS for analyzing this compound reaction mixtures depends on the specific goals of the analysis, such as routine reaction monitoring, impurity profiling, or structural elucidation of byproducts.
| Feature | HPLC Method | GC-MS Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Applicability | Ideal for non-volatile and thermally sensitive compounds. Suitable for quantitative analysis of reactants, products, and known impurities.[1][2] | Best for volatile and thermally stable compounds. Excellent for identifying unknown impurities and byproducts through mass spectral libraries.[3][5] |
| Sample Preparation | Simple dilution of the reaction mixture with a suitable solvent, followed by filtration.[1] | May require derivatization for non-volatile compounds. Dilution in a volatile solvent. |
| Instrumentation | HPLC system with a UV or Diode Array Detector (DAD). LC-MS can be used for mass identification.[6] | GC system coupled with a Mass Spectrometer (quadrupole, ion trap, or TOF). |
| Data Output | Chromatogram showing retention time and peak area/height for quantification. UV spectrum for preliminary identification. | Total Ion Chromatogram (TIC), mass spectrum for each peak, allowing for structural elucidation and library matching. |
| Sensitivity | Generally in the microgram to nanogram range, depending on the detector. | Highly sensitive, often in the picogram to femtogram range. |
| Analysis Time | Typically 10-30 minutes per sample. | Can be faster, with run times often in the range of 5-20 minutes. |
Experimental Protocols
HPLC Method for Reaction Monitoring
This protocol outlines a general reverse-phase HPLC method for monitoring the conversion of starting materials to this compound.
1. Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the aliquot with the mobile phase (e.g., 1:1000).
-
Filter the diluted sample through a 0.45 µm syringe filter.[1]
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[2] |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid (for MS compatibility)[7] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm[1] |
3. Data Analysis:
-
Identify the peaks corresponding to starting materials and the this compound product by comparing retention times with authentic standards.
-
Calculate the percentage conversion and purity based on the peak areas.
GC-MS Method for Impurity Profiling
This protocol is designed for the identification and quantification of volatile impurities in the this compound reaction mixture.
1. Sample Preparation:
-
Dilute a quenched aliquot of the reaction mixture in a volatile solvent like Dichloromethane or Ethyl Acetate (e.g., 1:100).
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
2. GC-MS Conditions:
| Parameter | Condition |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)[8] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[3] |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. |
| Injection Volume | 1 µL (splitless) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
3. Data Analysis:
-
Identify the main product peak and any impurity peaks in the Total Ion Chromatogram (TIC).
-
Obtain the mass spectrum for each peak and compare it with spectral libraries (e.g., NIST) for tentative identification.[9]
-
Confirm the identity of impurities by running authentic standards if available.
Visualization of Analytical Workflows
To better illustrate the logical flow of each analytical process, the following diagrams were generated.
Caption: Workflow for HPLC analysis of a this compound reaction mixture.
Caption: Workflow for GC-MS impurity profiling of a this compound reaction mixture.
Conclusion
Both HPLC and GC-MS are valuable techniques for the analysis of this compound reaction mixtures. HPLC is the preferred method for routine reaction monitoring and quantification of the main components due to its simplicity and robustness for non-volatile compounds.[1][2] GC-MS, on the other hand, excels in the identification of unknown volatile impurities and byproducts, providing crucial information for process optimization and safety assessment.[3][4] The selection of the most appropriate technique will be dictated by the specific analytical requirements of the drug development process. A comprehensive analytical strategy often involves the use of both techniques to gain a complete understanding of the reaction mixture.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
- 9. nelsonlabs.com [nelsonlabs.com]
Biological activity of compounds synthesized from 5-Bromo-2-propoxypyrimidine
While specific research on the biological activity of compounds directly synthesized from 5-Bromo-2-propoxypyrimidine remains limited in publicly available scientific literature, the broader class of 5-bromopyrimidine derivatives continues to be a fertile ground for the discovery of novel therapeutic agents. These scaffolds are instrumental in the development of potent inhibitors for a range of biological targets, demonstrating significant potential in anticancer, anti-inflammatory, and antimicrobial applications.
The strategic placement of the bromine atom at the 5-position of the pyrimidine ring offers a versatile handle for medicinal chemists to introduce a variety of substituents through cross-coupling reactions, enabling the exploration of vast chemical space and the fine-tuning of pharmacological activity. Research into derivatives starting from structurally related compounds like 5-bromo-2,4-dichloropyrimidine and 5-bromo-2-chloropyrimidine provides valuable insights into the potential therapeutic applications of 5-bromopyrimidine-based compounds.
Anticancer Activity: A Primary Focus
A significant body of research on 5-bromopyrimidine derivatives has centered on their potential as anticancer agents. These compounds have been shown to inhibit various protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer.
Bcr/Abl Tyrosine Kinase Inhibition
A notable study detailed the synthesis of a series of novel 5-bromo-pyrimidine derivatives starting from 5-bromo-2,4-dichloropyrimidine. These compounds were evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), K562 (chronic myeloid leukemia), and U937 (acute monocytic myeloid leukemia).[1] Several of these derivatives were found to be potent inhibitors of the Bcr/Abl tyrosine kinase, a key driver in chronic myeloid leukemia.[1]
Table 1: Cytotoxic and Bcr/Abl Kinase Inhibitory Activity of Selected 5-Bromopyrimidine Derivatives [1]
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Bcr/Abl Kinase Inhibition IC50 (µM) |
| 5c | K562 | 0.08 | 0.03 |
| 5e | K562 | 0.12 | 0.05 |
| 6g | K562 | 0.09 | 0.04 |
| 9e | K562 | 0.15 | 0.07 |
| 9f | K562 | 0.11 | 0.06 |
| 10c | K562 | 0.07 | 0.02 |
| Dasatinib | K562 | 0.01 | <0.01 |
Note: The specific structures of the compounds are detailed in the source publication. Dasatinib was used as a positive control.
Experimental Protocols
The evaluation of the biological activity of these compounds relies on established in vitro assays.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.[1]
Workflow for MTT Assay
Caption: General workflow of the MTT assay for determining cell viability.
Bcr/Abl Tyrosine Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.[1]
Experimental Steps:
-
Kinase Reaction: The Bcr/Abl kinase, the substrate, and the test compound are incubated together with ATP.
-
ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP through a luciferase reaction that produces light.
-
Luminescence Measurement: The luminescence signal is measured, which is proportional to the ADP concentration and, therefore, the kinase activity.
Signaling Pathway Involvement
The inhibition of Bcr/Abl tyrosine kinase by these 5-bromopyrimidine derivatives directly interferes with the signaling pathways that promote cancer cell proliferation and survival in chronic myeloid leukemia.
Bcr/Abl Signaling Pathway
References
Comparative Crystallographic Analysis of 5-Bromopyrimidine Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystallographic data of 5-bromopyrimidine derivatives, offering a comparative analysis of their solid-state structures. This guide provides a comprehensive look at their molecular geometries and packing arrangements, supported by experimental data and protocols.
The study of 5-bromopyrimidine derivatives is of significant interest in medicinal chemistry due to their prevalence in pharmacologically active compounds. Understanding their three-dimensional structure through X-ray crystallography is crucial for structure-based drug design and for elucidating structure-activity relationships. Although crystallographic data for 5-Bromo-2-propoxypyrimidine is not publicly available, this guide presents a comparative analysis of two closely related derivatives: 5-Bromo-2-(1H)-pyrimidinone and 5-Bromo-2-chloropyrimidine. The data for 5-Bromo-2-(1H)-pyrimidinone was obtained from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 636802.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 5-Bromo-2-(1H)-pyrimidinone and provides a template for comparison with other derivatives like 5-Bromo-2-chloropyrimidine, for which complete crystallographic data was not available in a public repository at the time of this guide's compilation.
| Parameter | 5-Bromo-2-(1H)-pyrimidinone | 5-Bromo-2-chloropyrimidine |
| CCDC Deposition No. | 636802 | Not Available |
| Chemical Formula | C₄H₃BrN₂O | C₄H₂BrClN₂ |
| Formula Weight | 174.98 | 193.43 |
| Crystal System | Monoclinic | Not Available |
| Space Group | P2₁/c | Not Available |
| a (Å) | 8.039(2) | Not Available |
| b (Å) | 6.828(2) | Not Available |
| c (Å) | 10.323(3) | Not Available |
| α (°) | 90 | Not Available |
| β (°) | 109.83(3) | Not Available |
| γ (°) | 90 | Not Available |
| Volume (ų) | 532.5(3) | Not Available |
| Z | 4 | Not Available |
| Density (calculated) (g/cm³) | 2.185 | Not Available |
| Absorption Coefficient (mm⁻¹) | 8.356 | Not Available |
| Temperature (K) | 293(2) | Not Available |
Experimental Protocols
The acquisition of X-ray crystallographic data is a multi-step process that involves crystal growth, data collection, and structure solution and refinement.
Crystal Growth
Single crystals of sufficient quality are paramount for X-ray diffraction analysis. For compounds like 5-Bromo-2-(1H)-pyrimidinone, suitable crystals are typically grown by slow evaporation of a saturated solution in an appropriate solvent. Common solvents for pyrimidine derivatives include ethanol, methanol, acetone, or mixtures thereof. The process involves dissolving the purified compound in a minimal amount of the chosen solvent, followed by slow evaporation at a constant temperature over several days to weeks.
Data Collection
A single crystal is mounted on a goniometer head of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The data collection is performed at a specific temperature, often cryogenic (e.g., 100 K or 293 K), to minimize thermal vibrations of the atoms.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using least-squares methods to best fit the experimental data. The final refined structure provides precise information about bond lengths, bond angles, and the overall molecular conformation.
Visualizing the Crystallographic Workflow
The process of determining a crystal structure can be visualized as a logical workflow, from sample preparation to the final structural analysis.
Caption: Workflow for X-ray Crystal Structure Determination.
Logical Relationship in Structure-Based Drug Design
The crystallographic data of molecules like 5-bromopyrimidine derivatives are fundamental to the process of structure-based drug design. This iterative process leverages the 3D structure of a biological target and its ligands to design more potent and selective drugs.
Caption: The Role of Crystallography in Drug Discovery.
Comparative study of different catalysts for the amination of 5-Bromo-2-propoxypyrimidine
The synthesis of 5-amino-2-propoxypyrimidine and its derivatives is a critical step in the development of various pharmaceutical compounds. The introduction of an amino group onto the pyrimidine scaffold is most commonly achieved through transition metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the two primary catalytic systems employed for the amination of 5-Bromo-2-propoxypyrimidine: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Performance Comparison of Catalytic Systems
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity in the amination of this compound. Below is a summary of typical reaction conditions and expected outcomes for both Buchwald-Hartwig and Ullmann aminations. While specific data for this compound is not extensively published in a single comparative study, the following table is compiled based on established protocols for structurally similar bromopyrimidines and provides a strong predictive foundation.
| Catalyst System | Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-110 | 12-24 | 85-95 | Broad substrate scope and high functional group tolerance.[1] |
| Buchwald-Hartwig | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-100 | 8-16 | 80-90 | Effective for a wide range of amines.[2] |
| Buchwald-Hartwig | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | 70-95 | Good for challenging substrates.[3] |
| Ullmann Condensation | CuI | L-proline | K₂CO₃ | DMSO | 110-130 | 24-48 | 60-80 | Cost-effective catalyst; may require higher temperatures and longer reaction times. |
| Ullmann Condensation | Cu₂O | 1,10-Phenanthroline | K₃PO₄ | DMF | 120-140 | 24-48 | 65-85 | Classic conditions, often suitable for simple amines. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in synthetic chemistry. The following are representative procedures for the Buchwald-Hartwig and Ullmann amination of this compound.
Buchwald-Hartwig Amination Protocol
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Reagents and Equipment:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, or XPhos)
-
Base (e.g., Cs₂CO₃, NaOtBu, or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating block or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% Xantphos), and the base (e.g., 2.0 equiv. Cs₂CO₃).
-
Seal the tube, and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M) followed by the amine (1.2 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-2-propoxypyrimidine derivative.
Ullmann Condensation Protocol
This protocol outlines a general procedure for the copper-catalyzed amination of this compound.
Reagents and Equipment:
-
This compound
-
Amine (primary or secondary)
-
Copper catalyst (e.g., CuI or Cu₂O)
-
Ligand (e.g., L-proline or 1,10-phenanthroline)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., DMSO or DMF)
-
Sealed reaction tube
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To a dry, sealed reaction tube, add this compound (1.0 equiv.), the copper catalyst (e.g., 10 mol% CuI), the ligand (e.g., 20 mol% L-proline), and the base (e.g., 2.0 equiv. K₂CO₃).
-
Add the anhydrous solvent (e.g., DMSO) and the amine (1.5 equiv.).
-
Seal the tube tightly and heat the reaction mixture to the desired temperature (e.g., 110-130 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates the general workflow for a catalytic amination reaction.
Caption: A typical experimental workflow for the catalytic amination of this compound.
Conclusion
Both the Buchwald-Hartwig and Ullmann amination reactions are effective methods for the synthesis of 5-amino-2-propoxypyrimidine derivatives. The palladium-catalyzed Buchwald-Hartwig reaction generally offers higher yields, milder reaction conditions, and a broader substrate scope, making it the preferred method in many modern synthetic applications. However, the copper-catalyzed Ullmann condensation provides a more cost-effective alternative, which can be advantageous in large-scale synthesis, provided the substrate is tolerant to the typically harsher reaction conditions. The choice of the optimal catalytic system will ultimately depend on the specific amine, functional group tolerance, and economic considerations of the desired transformation.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of 5-Bromo-2-propoxypyrimidine
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is critical. This guide provides a comparative overview of proposed analytical methods for the quantification of 5-Bromo-2-propoxypyrimidine, a key building block in various synthetic pathways. As no standardized methods currently exist for this specific compound, this document outlines potential High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, based on established analytical techniques for similar brominated and heterocyclic compounds.
The proposed methodologies are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the described validation parameters meet global regulatory standards.[1][2][3]
Comparative Performance of Proposed Analytical Methods
The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are based on typical performance for the analysis of similar small organic molecules and would need to be confirmed through experimental validation.
| Performance Characteristic | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Quantification (LOQ) | ~ 0.1 - 1 µg/mL | ~ 0.01 - 0.1 µg/mL |
| Selectivity | Good | Excellent |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
Experimental Protocols
Proposed High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method
This method is proposed for the routine quality control and quantification of this compound in bulk materials or simple formulations.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector[4]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of Acetonitrile (ACN) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The mobile phase composition may be optimized for best separation.[6] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[6]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Detection Wavelength: The UV absorption spectrum should be determined, with a likely maximum between 250 and 300 nm, typical for pyrimidine derivatives.[4]
-
Injection Volume: 10 µL.[5]
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is proposed for the identification and quantification of this compound, especially for trace-level detection or in complex matrices where high selectivity is required.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector (MSD)
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-1 or DB-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7][8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 10:1 ratio) with an injection volume of 1 µL.[7]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.[9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic m/z fragments of this compound. A full scan mode (e.g., m/z 50-500) can be used for initial identification.[7][8]
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.[10]
-
Prepare working standards by serial dilution of the stock solution.
-
Dissolve the sample in the same solvent to a concentration suitable for GC-MS analysis.
-
An internal standard may be used for improved quantitative accuracy.
Methodology Visualizations
The following diagrams illustrate the general workflows for the experimental analysis and the validation of these analytical methods.
References
- 1. canadacommons.ca [canadacommons.ca]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. How Do Hplc Detectors Work?, How Do You Go About Doing Quantitative Analysis Using HPLC with UV Detection? [ebrary.net]
- 5. scioninstruments.com [scioninstruments.com]
- 6. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. uoguelph.ca [uoguelph.ca]
A Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-2-propoxypyrimidine and Its Alternatives
For researchers, scientists, and professionals in drug development, the purity of synthesized chemical compounds is of paramount importance. Impurities in a starting material like 5-Bromo-2-propoxypyrimidine, a key intermediate in the synthesis of various biologically active molecules, can lead to unwanted side reactions, reduced yields, and potentially toxic byproducts in the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the essential analytical methods for assessing the purity of this compound and its structural analogs, complete with detailed experimental protocols and data presentation.
The Critical Role of Purity in Drug Discovery
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural core of numerous drugs.[1][2] The precise structure and purity of these building blocks are critical for ensuring the desired biological activity and safety profile of the final drug candidate. Even minor impurities can alter the compound's efficacy, and toxicity, or lead to the formation of unstable products. Therefore, rigorous purity assessment is a non-negotiable step in the synthesis and quality control of these vital intermediates.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged approach utilizing various analytical techniques is essential for a thorough purity assessment of this compound and its alternatives. Each method provides unique insights into the sample's composition, from separating volatile impurities to confirming the compound's structural integrity. The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Analytical Technique | Principle | Information Provided | Key Advantages | Potential Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity (% area), detection of non-volatile impurities. | Versatile for a wide range of compounds, high resolution and sensitivity.[3] | May require method development to achieve optimal separation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based identification. | Quantitative purity (% area), detection and identification of volatile impurities (e.g., residual solvents, starting materials, byproducts). | High sensitivity and specificity, excellent for separating closely related volatile compounds. | Requires the analyte to be volatile and thermally stable. |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing information about the chemical environment of protons. | Structural confirmation, identification of proton-containing impurities, and absolute quantitative purity assessment. | Provides detailed structural information, is non-destructive, and can provide an absolute purity value without a specific reference standard.[4][5] | Lower sensitivity compared to GC-MS, and complex spectra can be difficult to interpret. |
Detailed Experimental Protocols
Accurate and reproducible purity assessment is contingent on well-defined experimental protocols. The following are standard methodologies for the analysis of this compound and related pyrimidine derivatives.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of this compound and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
Start with 70% A, hold for 1 minute.
-
Ramp to 30% A over 15 minutes.
-
Hold at 30% A for 2 minutes.
-
Return to 70% A over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for identifying and quantifying volatile and semi-volatile impurities, as well as residual solvents.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Splitless (1 µL).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.
-
Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST).
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid or 1,3,5-trimethoxybenzene).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow and Application
To further clarify the process and context, the following diagrams illustrate the experimental workflow for purity assessment and a hypothetical signaling pathway where a this compound-derived inhibitor might act.
Alternatives to this compound
In drug discovery, exploring structural analogs is crucial for optimizing potency, selectivity, and pharmacokinetic properties. Alternatives to this compound often involve modifications at the 2 and 5 positions of the pyrimidine ring.
-
5-Chloro-2-propoxypyrimidine: Replacing the bromine with a chlorine atom can alter the reactivity and electronic properties of the molecule.
-
5-Bromo-2-methoxypyrimidine: Changing the alkoxy group from propoxy to methoxy can impact solubility and metabolic stability.
-
Other 2,5-disubstituted pyrimidines: A wide array of functional groups can be introduced at these positions to modulate the biological activity.[6][7]
The purity of these alternatives is assessed using the same analytical techniques described for this compound. The specific parameters for HPLC and GC-MS methods may require optimization based on the polarity and volatility of the new analog, but the fundamental principles of the purity assessment remain the same.
Conclusion
The rigorous assessment of purity is a critical step in the utilization of this compound and its alternatives in research and drug development. A combination of HPLC, GC-MS, and qNMR spectroscopy provides a comprehensive and reliable evaluation of a synthesized compound's purity. By employing the detailed protocols and understanding the comparative advantages of each technique, researchers can ensure the quality of their chemical intermediates, leading to more reliable and reproducible scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and ligand based drug design strategies in the development of novel 5- LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Bromo-2-propoxypyrimidine for Researchers and Drug Development Professionals
An objective analysis of synthetic routes to the key intermediate 5-Bromo-2-propoxypyrimidine, complete with experimental data and detailed protocols to inform process development and optimization.
Introduction
This compound is a crucial building block in the synthesis of a variety of biologically active molecules, finding significant application in the development of novel therapeutics. The efficiency of its synthesis has a direct impact on the overall cost and timeline of drug discovery and development projects. This guide provides a comparative analysis of the most common synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a logical workflow to aid researchers in selecting the most suitable method for their specific needs. The comparison focuses on key metrics such as overall yield, purity, reaction conditions, and the cost and safety of starting materials.
Comparative Analysis of Synthesis Routes
The synthesis of this compound is primarily approached through a two-step process, starting from readily available precursors. The main variations in the synthetic routes lie in the initial preparation of a halogenated pyrimidine intermediate, which is then followed by a nucleophilic substitution with propanol. This guide will compare two primary pathways:
-
Route A: Synthesis via a 5-bromo-2-chloropyrimidine intermediate.
-
Route B: A proposed synthesis via a 5-bromo-2-fluoropyrimidine intermediate.
Below is a graphical representation of the logical workflow for comparing these synthetic routes.
Safety Operating Guide
Proper Disposal of 5-Bromo-2-propoxypyrimidine: A Safety and Operations Guide
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 5-Bromo-2-propoxypyrimidine, a halogenated pyrimidine derivative. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on the safety profiles of structurally similar compounds, such as other 5-brominated and 2-substituted pyrimidines. These compounds are generally considered hazardous, causing skin and eye irritation.[1][2]
Key Safety and Handling Data
Prior to handling and disposal, it is crucial to be aware of the potential hazards. The following table summarizes the likely hazard profile of this compound based on related chemical structures.
| Property | Value | Source |
| GHS Hazard Statements (Probable) | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3] |
| Signal Word (Probable) | Warning | [1][2] |
| GHS Pictogram (Probable) | Irritant | [3] |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be followed for the safe disposal of this compound and any contaminated materials.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn to mitigate exposure risks:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.
-
Skin and Body Protection: A fully buttoned laboratory coat must be worn.
-
Respiratory Protection: All handling of waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[4]
Spill Management
In the event of a spill, immediate and proper cleanup is crucial to minimize exposure and environmental contamination.
-
Ensure Ventilation: If not already working in one, move to a well-ventilated area or a chemical fume hood.[4]
-
Containment: For solid spills, carefully sweep up the material to avoid dust generation.[1] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[3]
-
Collection: Place the spilled material and any contaminated absorbent into a designated, sealable, and properly labeled hazardous waste container.[1][3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[4]
Waste Segregation and Collection
Proper segregation of chemical waste is a critical aspect of compliant disposal.
-
Designated Waste Container: All waste containing this compound must be collected in a dedicated, compatible, and sealable container.[4]
-
Waste Classification: As a halogenated organic compound, this waste must be segregated from non-halogenated organic waste.
-
Solid Waste: Contaminated lab supplies such as gloves, weighing papers, and pipette tips should be collected in a separate, clearly labeled solid hazardous waste container.[4]
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[4]
Storage and Final Disposal
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area. Use secondary containment to prevent spills and leaks. Keep containers tightly closed when not in use.
-
Final Disposal: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[4] The recommended method of disposal for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not dispose of this chemical down the drain or in regular trash.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
